AZD3458
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[5-[2-[(1S)-1-cyclopropylethyl]-7-methylsulfonyl-1-oxo-3H-isoindol-5-yl]-4-methyl-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S2/c1-10-18(28-20(21-10)22-12(3)24)14-7-15-9-23(11(2)13-5-6-13)19(25)17(15)16(8-14)29(4,26)27/h7-8,11,13H,5-6,9H2,1-4H3,(H,21,22,24)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQUFWFUOVDUIO-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C)C2=CC3=C(C(=C2)S(=O)(=O)C)C(=O)N(C3)C(C)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)NC(=O)C)C2=CC3=C(C(=C2)S(=O)(=O)C)C(=O)N(C3)[C@@H](C)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
PI3K gamma signaling pathway and AZD3458
An In-Depth Technical Guide to the PI3K Gamma Signaling Pathway and its Selective Inhibition by AZD3458
Executive Summary
The Phosphoinositide 3-kinase gamma (PI3Kγ) signaling pathway is a critical regulator of immune cell function, particularly in myeloid cells, making it a key therapeutic target in immuno-oncology and inflammatory diseases. Dysregulation of this pathway is implicated in the creation of an immunosuppressive tumor microenvironment (TME) that can hinder anti-tumor immune responses and mediate resistance to immune checkpoint inhibitors. This compound is a potent, orally bioavailable, and highly selective small molecule inhibitor of the PI3Kγ catalytic subunit, p110γ. Preclinical data demonstrates that this compound effectively remodels the TME by modulating myeloid cell function, enhancing cytotoxic T-cell activity, and synergizing with checkpoint blockade therapies to promote tumor regression. This document provides a comprehensive technical overview of the PI3Kγ pathway, the mechanism and preclinical profile of this compound, and detailed experimental methodologies for its evaluation.
The PI3K Gamma (PI3Kγ) Signaling Pathway
The phosphoinositide 3-kinase (PI3K) family of enzymes are intracellular signal transducers involved in a host of cellular functions, including cell growth, proliferation, survival, and motility.[1] They are divided into three classes, with Class I being the most implicated in cancer and immune regulation.[2]
Structure and Activation of PI3Kγ
PI3Kγ is the sole member of the Class IB PI3Ks.[3] It is a heterodimeric enzyme composed of a p110γ catalytic subunit and one of two non-catalytic regulatory subunits, p101 or p84.[4][5] Unlike Class IA PI3Ks that are primarily activated by receptor tyrosine kinases (RTKs), PI3Kγ is uniquely activated by G-protein coupled receptors (GPCRs).[5][6] Upon ligand binding to a GPCR, the dissociated Gβγ subunit of the trimeric G-protein directly binds to the p101/p84 regulatory subunit, recruiting the PI3Kγ complex to the plasma membrane and activating the p110γ catalytic subunit.[6] PI3Kγ can also be activated downstream of RTKs and Toll-like receptors (TLRs), often involving the small GTPase Ras.[2][5]
Downstream Signaling Cascade
Once activated, the p110γ subunit phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) at the 3'-hydroxyl position of the inositol ring, generating the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[4][7] PIP3 acts as a docking site on the inner leaflet of the plasma membrane for proteins containing a pleckstrin homology (PH) domain.[4]
Key downstream effectors recruited by PIP3 include phosphoinositide-dependent kinase-1 (PDK1) and the serine/threonine kinase Akt (also known as Protein Kinase B, PKB).[1][8] At the membrane, Akt is phosphorylated and fully activated by PDK1 and the mTORC2 complex.[1][8] Activated Akt then phosphorylates a multitude of downstream substrates, leading to the activation of pathways such as the mechanistic target of rapamycin (mTOR), which collectively regulate critical cellular processes.[1][4] The tumor suppressor phosphatase and tensin homolog (PTEN) acts as a crucial negative regulator of this pathway by dephosphorylating PIP3 back to PIP2.[6]
Role in Immune Regulation
PI3Kγ is predominantly expressed in leukocytes and plays a pivotal role in regulating the immune system.[2] It is a key mediator of neutrophil and macrophage migration, recruitment, and activation.[4][5] In neutrophils, PI3Kγ signaling downstream of GPCRs is critical for chemotaxis and the production of reactive oxygen species (ROS).[4] In the tumor microenvironment, PI3Kγ signaling in tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs) promotes an immunosuppressive phenotype, hindering T-cell-mediated anti-tumor immunity.[9][10] Inhibition of PI3Kγ can therefore "reprogram" these myeloid cells to a more pro-inflammatory, anti-tumor state.[11]
This compound: A Selective PI3Kγ Inhibitor
This compound is an orally bioavailable, potent, and highly selective PI3Kγ inhibitor developed for its immunomodulatory properties, particularly within the field of oncology.[12][13]
Potency and Selectivity Profile
This compound demonstrates remarkable potency for the PI3Kγ isoform with strong selectivity against other Class I PI3K isoforms. This selectivity is critical to minimize off-target effects associated with broader PI3K inhibition, such as metabolic dysregulation (PI3Kα/β) or severe effects on the adaptive immune system (PI3Kδ).[12][14][15]
Table 1: In Vitro Enzymatic Potency and Selectivity of this compound
| Target Isoform | IC50 (Enzyme Assay) | pIC50 | Selectivity Fold vs. PI3Kγ | Reference(s) |
|---|---|---|---|---|
| PI3Kγ | 7.9 nM | 9.1 | - | [12][14] |
| PI3Kα | 7.9 µM | 5.1 | ~1000x | [12][14] |
| PI3Kβ | >30 µM | <4.5 | >3797x | [12][14] |
| PI3Kδ | 0.3 µM | 6.5 | ~38x |[12][14] |
Note: IC50 values were converted from molar to nanomolar/micromolar for clarity. Selectivity fold is calculated based on the IC50 values.
In Vitro and In Vivo Cellular Activity
The potent enzymatic inhibition of this compound translates to on-target cellular activity at low nanomolar concentrations. It effectively blocks the PI3Kγ signaling cascade, as measured by the phosphorylation of Akt, and functionally inhibits key myeloid cell activities.[9][12]
Table 2: Cellular Activity of this compound
| Assay | Cell Type | Measurement | IC50 | Reference(s) |
|---|---|---|---|---|
| pAkt Inhibition | Generic Cells | pAkt Phosphorylation | 8 nM | [12] |
| pAkt Inhibition | Human Macrophages | pAkt S308/S473 | 32 nM (free IC50) | [9][13] |
| Neutrophil Activation | Human Neutrophils | General Activation | 50 nM | [12] |
| Myeloid Activation | Mouse Myeloid Cells | CD11b Expression | 30 nM (free IC50) |[9][13] |
Preclinical In Vivo Efficacy
In syngeneic mouse tumor models, oral administration of this compound remodels the immunosuppressive TME. This activity enhances the efficacy of immune checkpoint inhibitors, such as anti-PD-1 and anti-PD-L1 antibodies, even in models refractory to checkpoint blockade alone.[11][16]
Table 3: Summary of In Vivo Preclinical Effects of this compound
| Model(s) | Finding | Quantitative Effect | Reference(s) |
|---|---|---|---|
| 4T1 (Breast Cancer) | Remodeled TME | ↓ Tumor Associated Macrophages by 20% | [9][11] |
| 4T1 | Reduced Immunosuppressive Markers | ↓ CD206 and PD-L1 expression | [9] |
| 4T1, LLC, CT-26, MC-38 | Enhanced Checkpoint Efficacy | Greater anti-tumor effects with α-PD-1/L1 | [11][13] |
| CT-26 (Colon Cancer) | Promoted T-Cell Activation | ↑ Granzyme B (gzmB) mRNA by 2-fold | [11] |
| MC38 (Colon Cancer) | Induced Pro-inflammatory Shift | Induced gene signatures of activation |[16] |
Key Experimental Protocols
The following sections describe representative methodologies for the preclinical characterization of a PI3Kγ inhibitor like this compound.
In Vitro Kinase Inhibition Assay
Objective: To determine the IC50 of this compound against purified PI3K isoforms.
Methodology: A biochemical kinase assay, such as the ADP-Glo™ Kinase Assay, is employed.
-
Recombinant human PI3Kγ, α, β, and δ enzymes are individually prepared in kinase reaction buffer.
-
A lipid substrate mixture containing PIP2 is prepared.
-
This compound is serially diluted to create a concentration gradient (e.g., from 100 µM to 1 pM).
-
The enzyme, substrate, and inhibitor are combined in a multi-well plate and the reaction is initiated by the addition of ATP. The reaction is incubated at room temperature for a defined period (e.g., 60 minutes).
-
ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent is added to convert the generated ADP into a luminescent signal.
-
Luminescence is measured using a plate reader. The signal is inversely proportional to kinase activity.
-
Data is normalized to controls (no inhibitor for 0% inhibition, no enzyme for 100% inhibition), and IC50 curves are generated using non-linear regression analysis.
Cellular pAkt Inhibition Assay
Objective: To measure the potency of this compound in inhibiting the PI3Kγ pathway in a cellular context.
Methodology: Western blot or AlphaLISA/HTRF for phosphorylated Akt (pAkt).
-
Human monocyte-derived macrophages (hMDMs) or a relevant cell line are seeded in 6-well plates and cultured overnight.
-
Cells are serum-starved for 4-6 hours to reduce basal signaling.
-
Cells are pre-incubated with a serial dilution of this compound for 1-2 hours.
-
The PI3Kγ pathway is stimulated with a relevant agonist (e.g., a chemokine like MIP-1α or C5a) for a short period (e.g., 5-10 minutes).
-
The reaction is stopped by placing the plates on ice and washing with cold PBS.
-
Cells are lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Total protein concentration is determined using a BCA assay.
-
Equal amounts of protein are resolved by SDS-PAGE, transferred to a PVDF membrane, and immunoblotted with primary antibodies against pAkt (Ser473) and total Akt.
-
Following incubation with HRP-conjugated secondary antibodies, bands are visualized using an ECL substrate and an imaging system.
-
Band intensities are quantified, and the ratio of pAkt to total Akt is calculated. IC50 values are determined by plotting the normalized ratios against the inhibitor concentration.
Human Neutrophil Activation Assay
Objective: To assess the functional impact of this compound on human neutrophil activation.
Methodology: Flow cytometry analysis of surface marker upregulation.
-
Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation (e.g., Polymorphprep™).
-
Isolated neutrophils are resuspended in assay buffer.
-
Cells are pre-incubated with a serial dilution of this compound for 30 minutes at 37°C.
-
Neutrophils are stimulated with a GPCR agonist such as fMLP or C5a for 15-30 minutes.
-
The reaction is stopped by adding cold FACS buffer.
-
Cells are stained with a fluorescently-conjugated antibody against an activation marker, such as CD11b.
-
Samples are analyzed on a flow cytometer, and the median fluorescence intensity (MFI) of CD11b is measured.
-
Data is normalized to controls, and the IC50 for the inhibition of neutrophil activation is calculated.
In Vivo Syngeneic Tumor Model Evaluation
Objective: To evaluate the anti-tumor efficacy of this compound, alone and in combination with checkpoint inhibitors.
Methodology:
-
Female BALB/c or C57BL/6 mice are inoculated subcutaneously or orthotopically with a syngeneic tumor cell line (e.g., 4T1, CT-26, MC-38).
-
Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
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Mice are randomized into treatment groups: (1) Vehicle, (2) this compound, (3) anti-PD-1/PD-L1 antibody, (4) this compound + anti-PD-1/PD-L1 antibody.
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This compound is administered orally, for example, at 20 mg/kg twice daily.[9] The checkpoint inhibitor is administered intraperitoneally, for example, at 10 mg/kg three times a week.
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Tumor volume and body weight are measured 2-3 times per week.
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At the end of the study, tumors and spleens are harvested for ex vivo analysis.
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Tumor microenvironment analysis is performed using multi-color flow cytometry to quantify immune cell populations (CD8+ T-cells, macrophages, MDSCs) and their expression of activation/suppression markers (GzmB, Perforin, CD206, PD-L1).[9][11]
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Efficacy is determined by comparing tumor growth inhibition (TGI) between groups.
Conclusion and Future Directions
The PI3Kγ signaling pathway is a central node in the regulation of myeloid cell-driven immune suppression. The selective inhibitor this compound has demonstrated a compelling preclinical profile, characterized by high potency, excellent selectivity, and robust functional effects on immune cells. By alleviating myeloid-mediated immunosuppression in the tumor microenvironment, this compound can promote an anti-tumor immune response and synergize with immune checkpoint blockade. These findings highlight the significant therapeutic potential of targeting PI3Kγ with selective agents like this compound to overcome resistance to immunotherapy and improve patient outcomes in oncology. Further clinical investigation is warranted to translate these promising preclinical results into effective cancer therapies.
References
- 1. Phosphoinositide 3-kinase - Wikipedia [en.wikipedia.org]
- 2. Signalling by the phosphoinositide 3-kinase family in immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Function, Regulation and Biological Roles of PI3Kγ Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of PI3Kγ in the immune system: new insights and translational implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of phosphatidyl inositol 3 kinase gamma (PI3Kγ) in respiratory diseases [cell-stress.com]
- 6. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsr.com [ijpsr.com]
- 8. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. The Role of PI3k-Gamma Modulation in Bacterial Infection: A Review of the Literature and Selected Experimental Observations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. This compound [openinnovation.astrazeneca.com]
- 13. axonmedchem.com [axonmedchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Quantitative systems pharmacology model‐based investigation of adverse gastrointestinal events associated with prolonged treatment with PI3‐kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Macrophage Activation Status Rather than Repolarization Is Associated with Enhanced Checkpoint Activity in Combination with PI3Kγ Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
AZD3458: A Technical Guide to its Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD3458 is a potent and highly selective, orally bioavailable small molecule inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform. Developed by AstraZeneca, this clinical candidate has demonstrated significant immunomodulatory activity in preclinical models, positioning it as a promising agent for cancer immunotherapy. This in-depth guide provides a comprehensive overview of the discovery and development timeline of this compound, detailing its mechanism of action, preclinical pharmacology, and the experimental protocols utilized in its evaluation.
Discovery and Development Timeline
While the precise date of the initial synthesis of this compound is not publicly available, the earliest scientific disclosure appears in an abstract presented in July 2019 . This presentation highlighted its selective PI3Kγ inhibition and its ability to promote anti-tumor immune responses. Subsequent publications have further elucidated its preclinical profile. The development of this compound is currently in the preclinical stage, with AstraZeneca making the molecule available for external research collaborations to further explore its therapeutic potential.[1]
Mechanism of Action: Targeting the Tumor Microenvironment
This compound exerts its anti-tumor effects by selectively inhibiting PI3Kγ, a key enzyme in the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for the regulation of immune cell proliferation, survival, and activation. In the context of cancer, PI3Kγ activity within myeloid cells, particularly tumor-associated macrophages (TAMs), is known to promote an immunosuppressive tumor microenvironment (TME).
By inhibiting PI3Kγ, this compound has been shown to modulate the TME in several ways:
-
Macrophage Reprogramming: this compound promotes a shift in macrophage polarization from an immunosuppressive M2-like phenotype towards a pro-inflammatory and anti-tumoral M1-like phenotype. This is characterized by an increased ratio of Interleukin-12 (IL-12) to Interleukin-10 (IL-10).[2]
-
Enhanced T-Cell Activity: The altered macrophage phenotype leads to enhanced activation of cytotoxic T-cells, as evidenced by increased expression of granzyme B and perforin.[2]
-
Reduced Myeloid-Derived Suppressor Cell (MDSC) Activation: this compound has been observed to reduce the activation of MDSCs, another key immunosuppressive cell type in the TME.[2]
This multifaceted mechanism of action allows this compound to overcome tumor resistance to immunotherapy, particularly in myeloid-enriched tumors.
Preclinical Pharmacology and Quantitative Data
Extensive preclinical studies have characterized the potency, selectivity, and in vivo activity of this compound.
In Vitro Activity
The inhibitory activity of this compound against PI3K isoforms and in cellular assays is summarized in the table below.
| Target | Assay Type | IC50 |
| PI3Kγ | Enzyme Assay | 7.9 nM [1] |
| PI3Kα | Enzyme Assay | 7.9 µM[1] |
| PI3Kβ | Enzyme Assay | <30 µM[1] |
| PI3Kδ | Enzyme Assay | 0.3 µM[1] |
| pAkt Phosphorylation | Cellular Assay | 8 nM [1] |
| PI3Kα | Cellular Assay | <30 µM[1] |
| PI3Kβ | Cellular Assay | <30 µM[1] |
| PI3Kδ | Cellular Assay | 1 µM[1] |
| Human Neutrophil Activation | Cellular Assay | 50 nM [1] |
| pAkt S308/S473 (Human Macrophages) | Cellular Assay | 32 nM (free IC50) [2] |
| Mouse CD11b Activation | Cellular Assay | 30 nM (free IC50) [2] |
In Vivo Efficacy
Oral administration of this compound has demonstrated significant anti-tumor activity in various syngeneic mouse models, both as a monotherapy and in combination with checkpoint inhibitors.
| Animal Model | Cancer Type | Treatment | Key Findings |
| 4T1 | Orthotopic Breast Cancer | This compound (20mg/Kg BID) | Remodeled the TME, decreased TAMs by 20%, and reduced expression of CD206 and PD-L1.[2] |
| 4T1, LLC, CT-26, MC-38 | Syngeneic Models | This compound + α-PD-1 or α-PD-L1 (10mg/kg 3x week) | Greater anti-tumor effects than checkpoint inhibitor alone.[2] |
Experimental Protocols
PI3K Enzyme Inhibition Assay
A standard biochemical assay is employed to determine the IC50 values of this compound against different PI3K isoforms. This typically involves:
-
Reagents: Recombinant human PI3K isoforms (α, β, γ, δ), ATP, and a lipid substrate (e.g., PIP2).
-
Procedure:
-
The kinase reaction is initiated by incubating the enzyme with the substrate and ATP in the presence of varying concentrations of this compound.
-
The production of the phosphorylated product (PIP3) is measured, often using a luminescence-based assay where the signal is inversely proportional to the amount of ATP remaining.
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular pAkt Phosphorylation Assay
This assay measures the ability of this compound to inhibit the PI3K pathway in a cellular context.
-
Cell Lines: A suitable cell line expressing the target PI3K isoform is used (e.g., human macrophages).
-
Procedure:
-
Cells are treated with various concentrations of this compound for a defined period.
-
Cells are then stimulated with a growth factor (e.g., insulin or CSF-1) to activate the PI3K pathway.
-
Cell lysates are prepared, and the levels of phosphorylated Akt (pAkt) at specific sites (e.g., Ser473 and Thr308) are quantified using methods like Western blotting or ELISA.
-
-
Data Analysis: The IC50 value is determined by measuring the reduction in pAkt levels as a function of this compound concentration.
Macrophage Polarization Assay
This assay evaluates the effect of this compound on macrophage differentiation and polarization.
-
Cell Culture: Primary human or mouse bone marrow-derived macrophages are cultured.
-
Procedure:
-
Macrophages are treated with this compound.
-
Polarization towards M1 or M2 phenotypes is induced using specific cytokines (e.g., LPS and IFN-γ for M1; IL-4 and IL-13 for M2).
-
The expression of M1 and M2 markers (e.g., CD86, iNOS for M1; CD206, Arg1 for M2) is analyzed by flow cytometry or qPCR.
-
The production of cytokines (e.g., IL-12, IL-10, TNF-α) in the culture supernatant is measured by ELISA.
-
-
Data Analysis: The shift in marker expression and cytokine profiles indicates the effect of this compound on macrophage polarization.
In Vivo Syngeneic Mouse Model Studies
These studies assess the anti-tumor efficacy of this compound in an immunocompetent setting.
-
Animal Models: Syngeneic mouse models (e.g., 4T1, CT-26, MC-38) are used, where tumor cells are implanted into mice with the same genetic background.
-
Procedure:
-
Once tumors are established, mice are treated with this compound (e.g., 20 mg/kg, BID, oral gavage), a vehicle control, and/or checkpoint inhibitors.
-
Tumor growth is monitored regularly by measuring tumor volume.
-
At the end of the study, tumors and immune organs are harvested for analysis of the TME, including flow cytometry to quantify immune cell populations and immunohistochemistry to assess protein expression.
-
-
Data Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to determine the significance of the treatment effects. Changes in the immune cell composition of the TME are also quantified.
Signaling Pathway and Experimental Workflow Diagrams
Caption: PI3Kγ signaling pathway and the inhibitory action of this compound.
Caption: Preclinical development workflow for this compound.
Conclusion
This compound is a promising, selective PI3Kγ inhibitor with a well-defined mechanism of action centered on the modulation of the tumor microenvironment. Its ability to reprogram immunosuppressive macrophages and enhance anti-tumor T-cell responses has been robustly demonstrated in preclinical models. The comprehensive in vitro and in vivo data generated to date provide a strong rationale for its continued development as a novel cancer immunotherapy. Further investigation, particularly in clinical settings, will be crucial to fully elucidate the therapeutic potential of this compound in treating various malignancies.
References
Preclinical Pharmacology of AZD3458: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD3458 is a potent and selective inhibitor of the phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit gamma (PI3Kγ). This document provides a comprehensive overview of the preclinical pharmacology of this compound, summarizing its mechanism of action, in vitro and in vivo activities, and key experimental findings. The data presented herein supports the role of this compound as a modulator of the tumor microenvironment, with the potential to enhance anti-tumor immune responses, particularly in combination with immune checkpoint inhibitors. All quantitative data is presented in structured tables, and detailed methodologies for pivotal experiments are provided. Signaling pathways and experimental workflows are visualized through diagrams generated using the DOT language.
Introduction
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and migration. The class I PI3Ks are heterodimers composed of a catalytic and a regulatory subunit. While PI3Kα and PI3Kβ are ubiquitously expressed, PI3Kδ and PI3Kγ are predominantly found in hematopoietic cells, making them attractive targets for modulating the immune system.[1] PI3Kγ, in particular, is highly expressed in myeloid cells, such as macrophages and neutrophils, and plays a crucial role in their function. In the context of cancer, tumor-associated macrophages (TAMs) often exhibit an immunosuppressive M2-like phenotype, which is promoted by PI3Kγ signaling.[2] By inhibiting PI3Kγ, it is possible to reprogram these macrophages towards a pro-inflammatory, anti-tumoral M1-like phenotype, thereby enhancing the immune response against cancer cells.[3]
This compound is a small molecule inhibitor designed to selectively target PI3Kγ.[4][5] Its preclinical development has focused on its potential as an immuno-oncology agent, aiming to overcome resistance to immune checkpoint blockade by modulating the suppressive myeloid cell compartment within the tumor microenvironment.[3][6]
Mechanism of Action
This compound is an orally bioavailable small molecule that acts as a potent and selective inhibitor of the PI3Kγ enzyme.[4][7] The primary mechanism of action of this compound is the inhibition of the catalytic activity of the p110γ subunit of PI3Kγ. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream signaling proteins, most notably the serine/threonine kinase Akt. By blocking the production of PIP3, this compound effectively dampens the PI3Kγ/Akt signaling cascade in myeloid cells.[4][8] This leads to a functional switch in macrophages from an immunosuppressive M2 phenotype to a pro-inflammatory M1 phenotype, characterized by increased antigen presentation and cytotoxic activity.[6]
Signaling Pathway
Caption: PI3Kγ signaling pathway and the inhibitory action of this compound.
In Vitro Pharmacology
The in vitro activity of this compound has been characterized through various enzymatic and cell-based assays.
Enzymatic and Cellular Potency
This compound demonstrates high potency against the isolated PI3Kγ enzyme and robust activity in cellular assays measuring the phosphorylation of Akt.[4][5] Its selectivity against other PI3K isoforms is a key feature.
| Target | Assay Type | IC50 (nM) | pIC50 | Reference |
| PI3Kγ | Enzyme | 7.9 | 9.1 | [4][9] |
| PI3Kα | Enzyme | 7,900,000 | 5.1 | [4][9] |
| PI3Kβ | Enzyme | >30,000,000 | <4.5 | [4][9] |
| PI3Kδ | Enzyme | 300,000 | 6.5 | [4][9] |
| Akt Phosphorylation | Cellular | 8 | - | [4] |
| Human Neutrophil Activation | Cellular | 50 | - | [4] |
| pAkt (S308/S473) in human macrophages | Cellular | 32 (free IC50) | - | [2][3] |
| Mouse CD11b activation | Cellular | 30 (free IC50) | - | [2][3] |
Macrophage Polarization
In vitro studies have shown that this compound can reverse the immunosuppressive phenotype of macrophages. Treatment with this compound leads to an increased ratio of IL-12 to IL-10, which is indicative of a shift from an M2 to an M1-like phenotype.[2][3] Notably, these effects are observed at concentrations that do not impact T-cell proliferation or function.[3] More recent studies suggest that rather than a complete repolarization, this compound promotes a cytotoxic switch, leading to an increase in antigen-presenting (MHCII+) and cytotoxic (iNOS+) activated macrophages.[6][10]
In Vivo Pharmacology
The in vivo efficacy of this compound has been evaluated in syngeneic mouse models of cancer, where the presence of a competent immune system is crucial for assessing the activity of immunomodulatory agents.
Tumor Microenvironment Remodeling
Oral administration of this compound has been shown to remodel the tumor microenvironment (TME).[2][3] In the 4T1 orthotopic breast cancer model, treatment with this compound (20 mg/kg, BID) resulted in a 20% decrease in tumor-associated macrophages (TAMs) compared to the vehicle-treated group.[3][11] Furthermore, a reduction in the expression of immunosuppressive markers such as CD206 and PD-L1 was observed.[3] this compound also reduced the activation of myeloid-derived suppressor cells (MDSCs) and neutrophils while promoting the activation of cytotoxic T-cells, as measured by increased expression of granzyme B (GzmB) and perforin.[3][11]
Combination Therapy with Checkpoint Inhibitors
The immunomodulatory effects of this compound translate into enhanced anti-tumor activity when combined with immune checkpoint inhibitors. In multiple syngeneic models, including 4T1 (breast), LLC (lung), CT-26 (colon), and MC-38 (colon), the combination of this compound with anti-PD-1 or anti-PD-L1 antibodies resulted in greater anti-tumor effects than checkpoint inhibitors alone.[3][6][7] This suggests that by alleviating the myeloid-suppressive TME, this compound can revert resistance to immunotherapy.[3]
Experimental Protocols
In Vitro Macrophage Polarization Assay
Objective: To assess the effect of this compound on the polarization of macrophages.
Methodology:
-
Isolation of Monocytes: Primary human CD14+ monocytes are isolated from peripheral blood mononuclear cells (PBMCs) of healthy donors using magnetic-activated cell sorting (MACS).
-
Differentiation to Macrophages: Monocytes are cultured for 5-7 days in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and M-CSF to differentiate them into M0 macrophages.
-
Polarization and Treatment: M0 macrophages are then polarized towards an M2 phenotype by stimulation with IL-4 and IL-10. Concurrently, cells are treated with various concentrations of this compound or vehicle control.
-
Analysis of Cytokine Secretion: After 24-48 hours of incubation, the culture supernatant is collected. The concentrations of IL-12 and IL-10 are quantified using enzyme-linked immunosorbent assay (ELISA).
-
Analysis of Surface Markers: The expression of M1 (e.g., CD86) and M2 (e.g., CD206, CD163) surface markers on the macrophages is analyzed by flow cytometry.
Experimental Workflow: In Vitro Macrophage Polarization
Caption: Workflow for in vitro macrophage polarization assay.
In Vivo Syngeneic Mouse Model Study
Objective: To evaluate the anti-tumor efficacy and immunomodulatory effects of this compound alone and in combination with an anti-PD-1 antibody.
Methodology:
-
Animal Model: Female BALB/c mice (6-8 weeks old) are used.
-
Tumor Cell Implantation: 4T1 breast cancer cells are implanted into the mammary fat pad of the mice.
-
Treatment Groups: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment groups:
-
Vehicle control
-
This compound (e.g., 20 mg/kg, BID, oral gavage)
-
Anti-PD-1 antibody (e.g., 10 mg/kg, 3 times a week, intraperitoneal injection)
-
This compound + Anti-PD-1 antibody
-
-
Tumor Growth Monitoring: Tumor volume is measured 2-3 times per week using calipers.
-
Pharmacodynamic Analysis: At the end of the study, or at specified time points, tumors are harvested. A portion of the tumor is processed for flow cytometric analysis of immune cell populations (e.g., CD8+ T-cells, macrophages, MDSCs) and the expression of activation/suppression markers. Another portion can be used for gene expression analysis (e.g., GzmB, Perforin) by RT-qPCR.
-
Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare the different treatment groups.
Experimental Workflow: In Vivo Syngeneic Model
References
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. medicilon.com [medicilon.com]
- 5. This compound [openinnovation.astrazeneca.com]
- 6. criver.com [criver.com]
- 7. In Vitro Screening Method for Characterization of Macrophage Activation Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Methods to Evaluate Macrophage Polarization and Function in Cancer | Springer Nature Experiments [experiments.springernature.com]
- 10. Macrophage Activation Status Rather than Repolarization Is Associated with Enhanced Checkpoint Activity in Combination with PI3Kγ Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. championsoncology.com [championsoncology.com]
AZD3458 Target Selectivity Profile: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD3458 is an orally bioavailable, potent, and highly selective small molecule inhibitor of the phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit gamma (PI3Kγ).[1] The PI3K family of lipid kinases are crucial regulators of numerous cellular processes, including cell growth, proliferation, survival, and migration.[2] The PI3Kγ isoform, in particular, is predominantly expressed in hematopoietic cells and plays a key role in regulating immune responses.[2][3] Its involvement in modulating the tumor microenvironment (TME) has made it a promising target in immuno-oncology.[2][4] This document provides a detailed technical overview of the target selectivity profile of this compound, including its biochemical and cellular activity, the signaling pathway it modulates, and the experimental protocols used for its characterization.
Data Presentation: Target Selectivity and Potency
The selectivity of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the inhibitory activity of this compound against Class I PI3K isoforms and other related kinases.
Table 1: Biochemical Enzyme Inhibition Profile of this compound
This table presents the half-maximal inhibitory concentration (IC₅₀) and the negative logarithm of the IC₅₀ (pIC₅₀) of this compound against isolated PI3K enzymes. The data highlights the remarkable selectivity for the γ isoform over the α, β, and δ isoforms.
| Target | IC₅₀ | pIC₅₀ | Reference |
| PI3Kγ | 7.9 nM | 9.1 | [1][2][5] |
| PI3Kα | 7.9 µM | 5.1 | [1][2][5] |
| PI3Kβ | <30 µM | <4.5 | [1][2][5] |
| PI3Kδ | 0.3 µM | 6.5 | [1][2][5] |
| PI3KC2β | - | 7.5 | [5] |
| PI3KC2γ | - | 5.5 | [5] |
| PI3KC3 | - | 5.1 | [5] |
| PI3KC2α | - | <5 | [5] |
Note: Some sources report values in molar concentrations while others use pIC₅₀. The data has been consolidated for comparison. A lower IC₅₀ and a higher pIC₅₀ indicate greater potency.
Table 2: Cellular Activity Profile of this compound
This table outlines the potency of this compound in cell-based assays, demonstrating its ability to inhibit PI3Kγ signaling and downstream functional responses in a cellular context.
| Cellular Activity | Cell Type | IC₅₀ | Reference |
| Akt Phosphorylation (S308/S473) | General | 8 nM | [1][2] |
| Akt Phosphorylation (S308/S473) | Human Macrophages | 32 nM (free IC₅₀) | [2][3] |
| Human Neutrophil Activation | Primary Cells | 50 nM | [1] |
| Mouse CD11b Activation | Primary Cells | 30 nM (free IC₅₀) | [2][3] |
| PI3Kδ Inhibition (cellular) | - | 1 µM | [2] |
| PI3Kα Inhibition (cellular) | - | <30 µM | [1] |
| PI3Kβ Inhibition (cellular) | - | <30 µM | [1] |
Signaling Pathway and Mechanism of Action
This compound exerts its effect by inhibiting the catalytic activity of PI3Kγ. This kinase, upon activation by G-protein-coupled receptors (GPCRs), phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt (also known as Protein Kinase B). The inhibition of PI3Kγ by this compound blocks this cascade, leading to reduced Akt phosphorylation and subsequent modulation of immune cell functions, particularly in macrophages and neutrophils.[1][2]
Experimental Protocols
While specific, detailed internal protocols for this compound are proprietary, the methodologies employed are standard in kinase drug discovery. Below are generalized protocols representative of those used to generate the selectivity data.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase inhibitor's activity.
-
Reaction Setup: A reaction mixture is prepared in a 96-well plate containing the purified PI3Kγ enzyme, the lipid substrate (e.g., PIP2), ATP, and varying concentrations of this compound.
-
Kinase Reaction: The reaction is initiated by adding ATP and incubated for a set period (e.g., 60 minutes) at room temperature to allow for the enzymatic conversion of ATP to ADP.[6]
-
Termination and ADP Detection: An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.[6]
-
Luminescence Signal Generation: A Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a light signal.
-
Data Acquisition: The luminescence is measured using a plate reader. The signal intensity correlates with the amount of ADP produced and thus the kinase activity.
-
IC₅₀ Calculation: The data is plotted as kinase activity versus inhibitor concentration, and the IC₅₀ value is determined using a non-linear regression curve fit.
Cellular p-Akt Inhibition Assay (Western Blot or ELISA-based)
This assay measures the phosphorylation of Akt at key residues (e.g., Ser473) in whole cells to determine the inhibitor's cellular potency.
-
Cell Culture and Treatment: A relevant cell line (e.g., human macrophages) is cultured and then treated with a range of this compound concentrations for a predetermined time.[2][3]
-
Cell Stimulation: Cells are stimulated with an appropriate agonist (e.g., a chemokine) to activate the PI3Kγ pathway.
-
Cell Lysis: Cells are washed and then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method like a BCA assay to ensure equal loading.
-
Detection (ELISA Method): For an ELISA-based assay, lysates are added to a microplate pre-coated with a capture antibody for total Akt or phospho-Akt. A detection antibody conjugated to a reporter (e.g., HRP or SULFO-TAG™) is then added.[7] The signal is measured, and the ratio of phospho-Akt to total Akt is calculated.
-
Detection (Western Blot Method): For Western blotting, equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phospho-Akt (Ser473) and total Akt. Secondary antibodies conjugated to HRP are used for chemiluminescent detection.
-
Data Analysis: The band intensities are quantified, and the ratio of p-Akt to total Akt is calculated. The results are plotted against the inhibitor concentration to determine the cellular IC₅₀.
Flow Cytometry for Macrophage Polarization Markers
Flow cytometry is used to analyze the expression of cell surface markers on immune cells, providing insights into the functional effects of the inhibitor. For instance, it can measure the impact of this compound on macrophage polarization by quantifying markers like CD206 (an M2-like, immunosuppressive marker).[2][3]
-
Cell Preparation: Tumor-associated macrophages or in vitro polarized macrophages are harvested and prepared as a single-cell suspension.
-
Antibody Staining: Cells are incubated with a cocktail of fluorescently-labeled antibodies against specific cell surface markers (e.g., F4/80 for macrophages, CD206 for M2-like phenotype).
-
Data Acquisition: The stained cells are analyzed on a flow cytometer, where thousands of cells are passed through a laser, and the fluorescence of each cell is measured.
-
Data Analysis: The data is analyzed using specialized software to quantify the percentage of cells expressing specific markers (e.g., the percentage of F4/80+ cells that are also CD206+), comparing vehicle-treated to this compound-treated groups.[3]
Conclusion
The comprehensive data available for this compound demonstrates that it is a highly potent and selective inhibitor of PI3Kγ. Its impressive selectivity at both the biochemical and cellular levels against other Class I PI3K isoforms minimizes the potential for off-target effects related to the inhibition of PI3Kα, β, and δ, which are implicated in broader cellular processes. This precise targeting of PI3Kγ allows for the specific modulation of the immune system, particularly within the tumor microenvironment, underpinning its therapeutic potential as an immuno-oncology agent. The methodologies used to characterize this compound are robust and standard within the field, providing a high degree of confidence in its selectivity profile.
References
The Pivotal Role of PI3Kγ in Shaping the Tumor Microenvironment: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Phosphoinositide 3-kinase gamma (PI3Kγ) has emerged as a critical signaling node within the tumor microenvironment (TME), primarily expressed in myeloid cells where it orchestrates a profound immunosuppressive landscape.[1][2] Unlike other PI3K isoforms that are often mutated within cancer cells themselves, PI3Kγ's protumoral activity is context-dependent, driven by its function in immune cells that infiltrate the tumor stroma.[3] It promotes the recruitment and polarization of immunosuppressive myeloid cells, such as Tumor-Associated Macrophages (TAMs) and Myeloid-Derived Suppressor Cells (MDSCs), thereby stifling anti-tumor T-cell responses and facilitating tumor growth, angiogenesis, and metastasis.[1][4][5] This guide provides an in-depth examination of the signaling pathways governed by PI3Kγ, its multifaceted roles in various immune cell populations within the TME, and its validation as a high-value therapeutic target for novel cancer immunotherapies.
The PI3Kγ Signaling Cascade
PI3Kγ is a class IB PI3K heterodimer, composed of a p110γ catalytic subunit and a p101 or p84 regulatory subunit.[6] Its activation is predominantly downstream of G-protein coupled receptors (GPCRs) and, to some extent, receptor tyrosine kinases (RTKs), which are stimulated by various chemokines and cytokines abundant in the TME.[1][7][8]
Upon activation, PI3Kγ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[8][9] PIP3 recruits and activates downstream effector proteins containing pleckstrin homology (PH) domains, most notably AKT and mTOR.[1][6][7] This cascade ultimately modulates transcriptional programs that control cell trafficking, polarization, and function.[1][10] In myeloid cells, this signaling network suppresses pro-inflammatory transcription factors like NF-κB while promoting immunosuppressive factors such as C/EBPβ, leading to the expression of anti-inflammatory cytokines and enzymes.[4][10][11]
Caption: PI3Kγ signaling cascade in myeloid cells.
Role of PI3Kγ in Myeloid Cell Populations
PI3Kγ is predominantly expressed in cells of myeloid origin and is a master regulator of their function within the TME.[3]
Tumor-Associated Macrophages (TAMs)
TAMs are a major component of the tumor stroma and typically exhibit an M2-like, pro-tumorigenic phenotype that promotes immunosuppression, angiogenesis, and metastasis.[12] PI3Kγ signaling is instrumental in polarizing macrophages towards this M2-like state.[5][13]
-
Polarization: PI3Kγ activity sustains an mTOR- and C/EBPβ-dependent transcriptional program that drives the expression of M2 markers and immunosuppressive factors, including Arginase-1 (Arg1), Interleukin-10 (IL-10), and Transforming growth factor-beta (TGF-β).[4][10][14]
-
Immune Suppression: By upregulating these factors, PI3Kγ-driven TAMs directly suppress the cytotoxic activity of CD8+ T cells and promote the expansion of regulatory T cells (Tregs).[5][15]
-
Therapeutic Impact: Genetic or pharmacological inhibition of PI3Kγ reprograms TAMs from an immunosuppressive M2-like state to a pro-inflammatory, tumor-fighting M1-like phenotype.[1][5] This switch is characterized by increased production of immunostimulatory cytokines like IL-12 and IFNγ, which enhances anti-tumor T-cell responses.[4][10][11]
Myeloid-Derived Suppressor Cells (MDSCs)
MDSCs are a heterogeneous population of immature myeloid cells that accumulate in tumors and are potent suppressors of anti-tumor immunity.[16] PI3Kγ plays a dual role in both the recruitment and the function of MDSCs.[4][17]
-
Recruitment: PI3Kγ signaling is essential for the activation of integrin α4β1 on the surface of myeloid cells.[4][10] This activation, which is dependent on a BTK-PLCγ-Rap1a pathway, allows MDSCs to adhere to VCAM-1 on the tumor vasculature and extravasate into the tumor microenvironment.[10] Blockade of PI3Kγ or integrin α4 prevents the accumulation of MDSCs within tumors.[4]
-
Immunosuppressive Function: The PI3K-AKT signaling pathway is crucial for the induction and maintenance of the immunosuppressive functions of MDSCs, including the production of reactive oxygen species (ROS) and the expression of Arg1 and inducible nitric oxide synthase (iNOS).[17][18]
Caption: PI3Kγ-mediated recruitment of myeloid cells to the TME.
Neutrophils
PI3Kγ is also critical for neutrophil function. It is required for chemoattractant-directed migration of neutrophils to sites of inflammation.[19][20] In the TME, tumor-derived factors can "educate" neutrophils to adopt a pro-tumor phenotype, a process that can be dependent on PI3K/Akt signaling, promoting cancer cell motility and metastasis.[21]
Impact on Adaptive Immunity
The primary impact of PI3Kγ on adaptive immunity is indirect, mediated through its profound regulation of myeloid cells.
-
CD8+ T Cell Suppression: By fostering an environment rich in immunosuppressive TAMs and MDSCs, PI3Kγ activity leads to the suppression of cytotoxic CD8+ T cell function.[5] This is achieved through multiple mechanisms, including the depletion of L-arginine by Arg1, the production of inhibitory cytokines like IL-10 and TGF-β, and the expression of checkpoint ligands like PD-L1 on myeloid cells.[14][16]
-
Dendritic Cell (DC) Maturation: PI3Kγ-driven IL-10 production by myeloid cells can inhibit the differentiation and maturation of dendritic cells, further hampering the priming of effective anti-tumor T cell responses.[4][10]
-
Regulatory T Cells (Tregs): While PI3Kγ is expressed to a lesser extent in lymphocytes, the PI3Kδ isoform is considered the dominant player in regulating Treg function.[15][22][23] However, by creating a TGF-β-rich TME, PI3Kγ-activated myeloid cells can contribute to the induction and maintenance of Treg populations.[4] Inhibition of PI3Kγ in myeloid cells reduces factors that support Treg accumulation.[5]
Quantitative Data Summary
The inhibition of PI3Kγ leads to significant and measurable changes in the cellular composition and cytokine profile of the TME, as well as overall tumor growth.
Table 1: Effects of PI3Kγ Inhibition on Immune Cell Populations in Tumors
| Cell Type | Model / Cancer Type | Treatment | Outcome | Reference |
|---|---|---|---|---|
| MDSCs (CD11b+Gr1+) | LLC & Panc02 Mouse Models | PI3Kγ-/- or TG100-115 (inhibitor) | Significant reduction in MDSC accumulation in tumors | [4][10] |
| CD8+ T Cells | LLC & Panc02 Mouse Models | PI3Kγ-/- or TG100-115 (inhibitor) | Increased accumulation of CD8+ T cells in the TME | [4][10] |
| Dendritic Cells (CD11c+) | LLC Mouse Model | PI3Kγ-/- or anti-α4 Ab | Facilitated DC infiltration and maturation | [4][10] |
| CD4+ T Cells | LLC & Panc02 Mouse Models | PI3Kγ-/- or TG100-115 (inhibitor) | Reduced infiltration of CD4+ T cells |[4][10] |
Table 2: Effects of PI3Kγ Inhibition on Cytokine and Gene Expression in the TME
| Factor | Model / Cancer Type | Treatment | Outcome | Reference |
|---|---|---|---|---|
| IL-10 | LLC & Panc02 Mouse Models | PI3Kγ-/- or TG100-115 (inhibitor) | Significantly reduced expression | [4] |
| IL-12 | LLC & Panc02 Mouse Models | PI3Kγ-/- or TG100-115 (inhibitor) | Increased expression | [4][11] |
| IFNγ | LLC & Panc02 Mouse Models | PI3Kγ-/- or TG100-115 (inhibitor) | Increased expression | [4][11] |
| Arginase (Arg1) | TAMs/MDSCs | PI3Kγ-/- | Reduced expression | [4][10] |
| iNOS | TAMs/MDSCs | PI3Kγ inhibition | Increased expression |[11] |
Table 3: Effects of PI3Kγ Inhibition on Tumor Progression and Metastasis
| Parameter | Cancer Cell Line / Model | Treatment | Outcome | Reference |
|---|---|---|---|---|
| Cell Migration | MDA-MB-231 (Metastatic Breast) | PI3Kγ inhibitor (AS605240) | Inhibition of migration and invasion | [24] |
| Cell Invasion | MDA-MB-231 (Metastatic Breast) | siRNA knockdown of PI3Kγ | Inhibition of invasion | [24] |
| Lamellipodia Formation | MDA-MB-231 (Metastatic Breast) | PI3Kγ inhibitor | Disruption of GPCR-induced lamellipodia formation | [24][25] |
| Tumor Growth | Pancreatic Ductal Adenocarcinoma | PI3Kγ inhibition | Dampened tumor cell metastasis and desmoplasia |[5] |
Key Experimental Protocols
In Vitro PI3Kγ Kinase Activity Assay
This protocol is designed to measure the enzymatic activity of purified PI3Kγ and to assess the potency of inhibitory compounds. Commercially available kits, such as ADP-Glo™ or HTRF™ assays, are commonly used.[9][26][27]
Principle: The assay measures the amount of ADP produced from the kinase reaction where PI3Kγ phosphorylates its lipid substrate (PIP2) using ATP. The amount of ADP is proportional to the kinase activity.
Methodology (based on ADP-Glo™ Assay):
-
Reaction Setup: In a 384-well plate, incubate purified recombinant PI3Kγ enzyme with the test compound (inhibitor) at various concentrations in kinase reaction buffer.
-
Substrate Addition: Add the lipid substrate, PIP2, to the wells.
-
Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Termination & ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP. This reagent also contains ADP-Glo™ Detection Reagent, which converts the generated ADP into ATP.
-
Luminescence Reading: The newly synthesized ATP is used by a luciferase to generate a luminescent signal, which is measured by a plate reader.
-
Data Analysis: The luminescent signal positively correlates with PI3Kγ activity. The IC50 value for inhibitors is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Myeloid Cell Immunosuppression Assay (T-Cell Proliferation)
This assay evaluates the ability of a PI3Kγ inhibitor to reverse the immunosuppressive function of myeloid cells (e.g., MDSCs or M2-polarized macrophages) on T-cells.[28]
Principle: Activated T-cells proliferate rapidly. Immunosuppressive myeloid cells inhibit this proliferation. A successful therapeutic agent will restore T-cell proliferation in the presence of these myeloid cells.
Methodology:
-
Cell Isolation: Isolate myeloid cells (e.g., MDSCs from tumor-bearing mice or generate M2 macrophages from bone marrow precursors) and responder T-cells (e.g., CD8+ T-cells from a healthy mouse spleen).
-
T-Cell Labeling: Label T-cells with a proliferation-tracking dye, such as Carboxyfluorescein succinimidyl ester (CFSE). The dye's fluorescence intensity halves with each cell division.
-
Co-culture Setup: In a 96-well plate, co-culture the labeled T-cells with the myeloid cells at a specific ratio (e.g., 1:1 or 2:1 T-cell to myeloid cell).
-
Treatment Groups:
-
T-cells alone + T-cell activator (e.g., anti-CD3/CD28 beads)
-
T-cells + Myeloid cells + T-cell activator
-
T-cells + Myeloid cells + T-cell activator + PI3Kγ inhibitor (test)
-
T-cells + Myeloid cells + T-cell activator + Vehicle control
-
-
Incubation: Culture the cells for 72-96 hours.
-
Readout: Analyze T-cell proliferation using flow cytometry by measuring the dilution of the CFSE dye. A decrease in fluorescence intensity indicates proliferation.
-
Analysis: Compare the proliferation profiles between treatment groups to determine if the PI3Kγ inhibitor restored T-cell proliferation.
Caption: Experimental workflow for an in vitro immunosuppression assay.
In Vivo Tumor Model
This protocol assesses the efficacy of a PI3Kγ inhibitor on tumor growth and the TME in a living organism.
Methodology:
-
Cell Culture: Culture a syngeneic tumor cell line (e.g., LLC Lewis Lung Carcinoma or Panc02 Pancreatic Cancer) compatible with the chosen mouse strain (e.g., C57BL/6).
-
Tumor Implantation: Subcutaneously inject a defined number of tumor cells (e.g., 1 x 10^6) into the flank of the mice.
-
Tumor Growth & Randomization: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Randomize mice into treatment cohorts.
-
Treatment Administration:
-
Control Group: Administer vehicle (e.g., saline, DMSO solution) via the chosen route (e.g., oral gavage, intraperitoneal injection) on a defined schedule.
-
Treatment Group: Administer the PI3Kγ inhibitor at a predetermined dose and schedule.
-
-
Monitoring: Measure tumor volume (e.g., with calipers) and mouse body weight every 2-3 days.
-
Endpoint Analysis: When tumors in the control group reach a predetermined size, or at the end of the study period, euthanize all mice.
-
Tissue Collection: Excise tumors for analysis. Spleens and lymph nodes may also be collected.
-
TME Analysis:
-
Immunophenotyping: Digest a portion of the tumor into a single-cell suspension. Stain with fluorescently-labeled antibodies against immune cell markers (e.g., CD45, CD11b, Gr-1, F4/80, CD8, CD4) and analyze by flow cytometry to quantify immune cell infiltration.[4]
-
Gene Expression: Extract RNA from a portion of the tumor and perform RT-qPCR to measure the expression of key genes (e.g., Il10, Il12, Ifng, Arg1).[4][10]
-
Immunohistochemistry (IHC): Fix and section the tumor to visualize the spatial distribution of immune cells.
-
Conclusion and Future Outlook
PI3Kγ is a master regulator of the immunosuppressive tumor microenvironment. Its central role in controlling the recruitment and function of myeloid cells makes it a highly attractive therapeutic target. Unlike direct targeting of cancer cells, inhibiting PI3Kγ aims to reprogram the TME from a pro-tumorigenic to an anti-tumorigenic state, thereby unleashing the patient's own immune system to fight the cancer.[1][5] The clinical development of selective PI3Kγ inhibitors, both as monotherapies and in combination with other immunotherapies like checkpoint inhibitors, holds significant promise.[1] Future research will focus on refining combination strategies, identifying predictive biomarkers for patient response, and overcoming potential resistance mechanisms to maximize the therapeutic benefit of targeting this critical myeloid checkpoint.
References
- 1. PI3Kγ in Tumour Inflammation: Bridging Immune Response and Cancer Progression—A Mini‐Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3Kγ in Tumour Inflammation: Bridging Immune Response and Cancer Progression-A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. PI3Kγ activates integrin α4 promotes immune suppressive myeloid cell polarization during tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting PI3K in cancer: impact on tumor cells, their protective stroma, angiogenesis and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of PI3Kγ in the immune system: new insights and translational implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijpsr.com [ijpsr.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Phosphoinositide 3-kinase/Akt and its related signaling pathways in the regulation of tumor-associated macrophages polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Crosstalk between tumor-associated macrophages and neighboring cells in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Myeloid-Derived Suppressor Cells (MDSCs) at the Crossroad of Senescence and Cancer [mdpi.com]
- 17. Myeloid-derived suppressor cells and tolerogenic dendritic cells are distinctively induced by PI3K and Wnt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Myeloid-Derived Suppressor Cells: Therapeutic Target for Gastrointestinal Cancers [mdpi.com]
- 19. PI3K Functions in Cancer Progression, Anticancer Immunity and Immune Evasion by Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The role of endothelial PI3Kγ activity in neutrophil trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Neutrophils promote motility of cancer cells via a hyaluronan-mediated TLR4/PI3K activation loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Phosphoinositide 3‐kinase δ is a regulatory T‐cell target in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Identification of upregulated phosphoinositide 3-kinase γ as a target to suppress breast cancer cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 25. aacrjournals.org [aacrjournals.org]
- 26. PI3K (p120γ) Protocol [promega.jp]
- 27. In vitro PI3K gamma kinase assay [bio-protocol.org]
- 28. youtube.com [youtube.com]
AZD3458: A Technical Guide to its Effects on Myeloid-Derived Suppressor Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD3458 is a potent and highly selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) enzyme.[1] This technical guide provides an in-depth overview of the preclinical data and methodologies related to the effects of this compound on myeloid-derived suppressor cells (MDSCs), key drivers of immune suppression within the tumor microenvironment. This document will detail the mechanism of action, summarize key quantitative findings, and provide comprehensive experimental protocols to aid in the design and interpretation of future research.
Core Mechanism of Action
This compound functions by inhibiting the catalytic subunit of PI3Kγ, a critical signaling molecule in myeloid cells.[1] In the context of cancer, PI3Kγ signaling promotes an immunosuppressive phenotype in myeloid cells, including MDSCs and tumor-associated macrophages (TAMs). By inhibiting PI3Kγ, this compound disrupts this signaling cascade, leading to a reduction in the activation of MDSCs and a remodeling of the tumor microenvironment to be more permissive to anti-tumor immune responses.[2][3] This ultimately enhances the efficacy of immunotherapies such as checkpoint inhibitors.[2][3][4]
Quantitative Data Summary
The following tables summarize the key quantitative effects of this compound observed in preclinical studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | IC50 | Selectivity vs. PI3Kγ | Reference |
| PI3Kγ | Enzyme Assay | 7.9 nM | - | [1] |
| PI3Kα | Enzyme Assay | 7.9 µM | >1000-fold | [1] |
| PI3Kβ | Enzyme Assay | <30 µM | >3000-fold | [1] |
| PI3Kδ | Enzyme Assay | 0.3 µM | ~38-fold | [1] |
| pAkt (S473) | Cellular Assay (Human Macrophages) | 8 nM | - | [2][3] |
| CD11b activation | Cellular Assay (Mouse) | 30 nM (free IC50) | - | [2][3] |
| Human Neutrophil Activation | Cellular Assay | 50 nM | - | [1] |
Table 2: In Vivo Effects of this compound on the Tumor Microenvironment
| Model | Treatment | Parameter | Change | Reference |
| 4T1 Orthotopic Breast Cancer | This compound (20mg/kg BID) | Tumor-Associated Macrophages (TAMs) | 20% decrease vs. vehicle | [2][3] |
| 4T1 Orthotopic Breast Cancer | This compound (20mg/kg BID) | CD206+ Macrophages | 50% decrease vs. vehicle | [5] |
| CT-26 Colon Carcinoma | This compound | Granzyme B (GzmB) mRNA | 2-fold increase | [5] |
| 4T1, LLC, CT-26, MC-38 | This compound + α-PD-(L)1 | Tumor Growth Inhibition (TGI) | 26-86% greater than α-PD-(L)1 alone | [5] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Myeloid-Derived Suppressor Cells
Caption: PI3Kγ signaling in MDSCs, inhibited by this compound.
Experimental Workflow for Assessing this compound Effect on MDSCs In Vivo
Caption: In vivo experimental workflow for this compound studies.
Detailed Experimental Protocols
The following protocols are based on methodologies reported in preclinical studies of this compound and general best practices for MDSC analysis.
Syngeneic Mouse Tumor Models
-
Cell Lines: 4T1 (breast carcinoma), CT26 and MC38 (colon carcinoma), LLC (Lewis Lung Carcinoma).
-
Animals: Female BALB/c or C57BL/6 mice, 6-8 weeks old.
-
Tumor Implantation: Tumor cells (e.g., 1x10^6 4T1 cells) are injected into the mammary fat pad (for 4T1) or subcutaneously into the flank.
-
Treatment:
-
Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.
Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells
-
Tumor Digestion:
-
Excise tumors and mince them into small pieces.
-
Digest in a solution containing collagenase D (e.g., 1 mg/mL) and DNase I (e.g., 0.1 mg/mL) in RPMI 1640 medium for a specified time (e.g., 30-60 minutes) at 37°C with agitation.
-
Filter the cell suspension through a 70-µm cell strainer.
-
Lyse red blood cells using an ACK lysis buffer.
-
-
Antibody Staining:
-
Wash cells with FACS buffer (e.g., PBS with 2% FBS).
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Stain with a cocktail of fluorescently conjugated antibodies against cell surface markers. A typical panel to identify MDSCs and other myeloid cells may include:
-
CD45 (pan-leukocyte marker)
-
CD11b (myeloid marker)
-
Ly6G (granulocytic marker)
-
Ly6C (monocytic marker)
-
F4/80 (macrophage marker)
-
CD206 (M2 macrophage marker)
-
MHCII (antigen presentation marker)
-
-
For intracellular staining (e.g., for iNOS), use a fixation/permeabilization kit according to the manufacturer's instructions.
-
-
Data Acquisition and Analysis:
-
Acquire data on a multicolor flow cytometer.
-
Analyze data using appropriate software (e.g., FlowJo). Gate on live, single cells, then on CD45+ leukocytes. MDSCs can be identified as CD11b+Ly6G+ (polymorphonuclear-MDSC) and CD11b+Ly6C high (monocytic-MDSC).
-
Gene Expression Analysis by qPCR
-
RNA Extraction:
-
Isolate single-cell suspensions from tumors as described above or sort specific cell populations of interest.
-
Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
-
cDNA Synthesis:
-
Synthesize cDNA from total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).
-
-
Quantitative PCR:
-
Perform qPCR using a SYBR Green or TaqMan-based assay on a real-time PCR system.
-
Use primers specific for genes of interest (e.g., Gzmb, Prf1, Nos2, Arg1).
-
Normalize gene expression to a housekeeping gene (e.g., Gapdh, Actb).
-
Calculate relative gene expression using the ΔΔCt method.
-
In Vitro Macrophage Polarization and Cytokine Analysis
-
Cell Culture:
-
Isolate human peripheral blood mononuclear cells (PBMCs) and differentiate monocytes into macrophages using M-CSF.
-
-
Treatment:
-
Treat macrophages with this compound at various concentrations.
-
Polarize macrophages towards an M2 phenotype using IL-4 and IL-13.
-
-
Analysis:
Conclusion
This compound demonstrates significant potential in overcoming myeloid-mediated immune suppression within the tumor microenvironment. By selectively inhibiting PI3Kγ, it reduces the activation of MDSCs and promotes a more pro-inflammatory, anti-tumor myeloid phenotype. The data strongly support its use in combination with checkpoint inhibitors to enhance their therapeutic efficacy. The experimental protocols outlined in this guide provide a framework for further investigation into the nuanced effects of this compound on MDSCs and the broader tumor immune landscape.
References
- 1. This compound [openinnovation.astrazeneca.com]
- 2. Macrophage Activation Status Rather than Repolarization Is Associated with Enhanced Checkpoint Activity in Combination with PI3Kγ Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
AZD3458: A Technical Guide for Immuno-Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of AZD3458, a potent and selective PI3Kγ inhibitor, for its application in immuno-oncology research. This document details the mechanism of action, key quantitative data from preclinical studies, and detailed experimental protocols to aid in the design and execution of further research.
Core Concepts: Mechanism of Action
This compound is an orally bioavailable small molecule that selectively inhibits the gamma isoform of phosphoinositide 3-kinase (PI3Kγ).[1] PI3Kγ is a key regulator of immune cell proliferation, survival, migration, and activation.[2][3] In the tumor microenvironment (TME), PI3Kγ signaling in myeloid cells, particularly tumor-associated macrophages (TAMs), promotes an immunosuppressive M2-like phenotype. This leads to the suppression of T-cell mediated anti-tumor immunity.
By inhibiting PI3Kγ, this compound remodels the TME from an immunosuppressive to an immunostimulatory state. The primary mechanism involves the re-polarization of TAMs towards a pro-inflammatory M1-like phenotype. This shift is characterized by a decrease in immunosuppressive markers and an increase in the production of pro-inflammatory cytokines, which in turn activates cytotoxic T-cells to attack tumor cells.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Cell Type/Condition | Reference |
| PI3Kγ Cellular IC50 | 8 nM | --- | [2][3] |
| PI3Kγ Enzyme IC50 | 7.9 nM | Isolated gamma enzyme | |
| Selectivity over PI3Kδ | 100-fold | --- | [2][3] |
| pAKT S308/S473 Inhibition (free IC50) | 32 nM | Human Macrophages | [2][3] |
| Mouse CD11b Activation (free IC50) | 30 nM | --- | [2][3] |
Table 2: In Vivo Effects of this compound in Syngeneic Mouse Models
| Parameter | Model | Treatment | Result | Reference |
| Tumor-Associated Macrophages (TAMs) | 4T1 | This compound (20mg/Kg BID) | 20% decrease compared to vehicle | [2][3] |
| CD206 Expression (M2 marker) | 4T1 | This compound (20mg/Kg BID) | 50% decrease | [4] |
| gzmB mRNA (Cytotoxic T-cell marker) | CT-26 | This compound | 2-fold increase | [4] |
| Tumor Growth Inhibition (TGI) | 4T1, LLC, CT-26, MC-38 | This compound + α-PD-(L)1 | 26-86% greater than checkpoint inhibitor alone | [4] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: PI3Kγ Signaling in Macrophages
The following diagram illustrates the PI3Kγ signaling pathway in macrophages and the inhibitory effect of this compound.
Caption: PI3Kγ signaling pathway in macrophages and its inhibition by this compound.
Experimental Workflow: In Vivo Syngeneic Mouse Model Study
This diagram outlines a typical workflow for an in vivo study using syngeneic mouse models to evaluate the efficacy of this compound.
Caption: Workflow for a syngeneic mouse model study of this compound.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in this compound research.
In Vivo Syngeneic Mouse Model
Objective: To evaluate the anti-tumor efficacy of this compound alone and in combination with checkpoint inhibitors in immunocompetent mice.
Models:
-
CT26 (Colon Carcinoma): 5 x 10^5 cells/mouse, subcutaneous injection in the flank of female BALB/c mice.[5]
-
4T1 (Breast Cancer): 1 x 10^5 cells/mouse, orthotopic injection in the mammary fat pad of female BALB/c mice.[5]
-
MC38 (Colon Adenocarcinoma): 1 x 10^7 cells/mouse, subcutaneous injection in the flank of female C57BL/6 mice.[5]
Treatment Protocol:
-
Tumor cells are implanted and tumors are allowed to grow to a palpable size (e.g., ~100 mm³).
-
Mice are randomized into treatment groups.
-
This compound Administration: Administered orally (p.o.) twice daily (BID) at a dose of 20 mg/kg.[6][7] A common vehicle for oral administration is 0.5% HPMC + 0.1% Tween 80 in water.
-
Checkpoint Inhibitor Administration: Anti-PD-1 or anti-PD-L1 antibodies are administered intraperitoneally (i.p.) at 10 mg/kg, three times a week.[7]
-
Tumor growth is monitored by caliper measurements, and tumor volume is calculated using the formula: (Length x Width²) / 2.
-
At the end of the study, tumors and spleens are harvested for downstream analysis.
Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells
Objective: To characterize the immune cell populations within the tumor microenvironment following treatment.
Protocol:
-
Tumor Dissociation: Tumors are mechanically and enzymatically dissociated to obtain a single-cell suspension. A common method is to mince the tumor and incubate with a solution containing collagenase and DNase.
-
Cell Staining:
-
Cells are first stained with a viability dye (e.g., Zombie Aqua) to exclude dead cells.
-
Fc receptors are blocked using an anti-CD16/32 antibody (Fc block).
-
Cells are then stained with a cocktail of fluorescently-labeled antibodies. An example panel for myeloid cells is provided in Table 3.
-
-
Data Acquisition and Analysis: Data is acquired on a flow cytometer and analyzed using software such as FlowJo. Gating strategies are employed to identify specific immune cell populations.
Table 3: Example Flow Cytometry Panel for Murine Myeloid Cells
| Marker | Fluorochrome | Cell Population |
| CD45 | PerCP-Cy5.5 | All leukocytes |
| CD11b | FITC | Myeloid cells |
| Ly6G | PE | Granulocytic cells (Neutrophils, G-MDSCs) |
| Ly6C | APC | Monocytic cells (Monocytes, M-MDSCs) |
| F4/80 | PE-Cy7 | Macrophages |
| CD206 | BV421 | M2-like Macrophages |
| MHC-II | AF700 | Antigen-presenting cells |
| PD-L1 | BV605 | Immune checkpoint ligand |
Western Blot for pAKT/AKT
Objective: To assess the inhibition of PI3Kγ signaling by measuring the phosphorylation of its downstream effector, AKT.
Protocol:
-
Protein Extraction: Macrophages are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% BSA in TBST for 1 hour at room temperature.
-
The membrane is incubated with a primary antibody against phospho-AKT (Ser473) overnight at 4°C.[8]
-
The membrane is washed and then incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
The membrane is stripped and re-probed with an antibody for total AKT as a loading control.
-
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used to quantify the ratio of pAKT to total AKT.
ELISA for IL-10 and IL-12
Objective: To quantify the secretion of pro- and anti-inflammatory cytokines from macrophages.
Protocol:
-
Sample Collection: Supernatants from macrophage cultures are collected.
-
ELISA Procedure (General):
-
A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IL-10 or IL-12).
-
The plate is blocked to prevent non-specific binding.
-
Standards and samples are added to the wells and incubated.
-
A biotinylated detection antibody is added, followed by streptavidin-HRP.
-
A TMB substrate is added, and the reaction is stopped with a stop solution.
-
The absorbance is read at 450 nm, and the cytokine concentration is determined from the standard curve.[9][10][11][12]
-
This technical guide provides a solid foundation for researchers interested in utilizing this compound in their immuno-oncology studies. The provided data and protocols can be adapted to specific research questions and experimental designs.
References
- 1. oncology.labcorp.com [oncology.labcorp.com]
- 2. miltenyibiotec.com [miltenyibiotec.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Abstract 104: Mechanistic insights and dose optimization for this compound, a novel selective PI3Kg immuno-modulator, using a quantitative systems approach | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 5. Longitudinal immune characterization of syngeneic tumor models to enable model selection for immune oncology drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ccrod.cancer.gov [ccrod.cancer.gov]
- 9. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. raybiotech.com [raybiotech.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. nwlifescience.com [nwlifescience.com]
An In-depth Technical Guide to the Basic Research Applications of AZD3458
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD3458 is a potent and highly selective, orally bioavailable small molecule inhibitor of the phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit gamma (PI3Kγ).[1][2][3] The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and migration.[2] The gamma isoform of PI3K is predominantly expressed in hematopoietic cells and plays a crucial role in immune cell signaling and function.[2][4] This technical guide provides a comprehensive overview of the basic research applications of this compound, with a focus on its mechanism of action, its role in modulating the tumor microenvironment, and its synergistic effects with immune checkpoint inhibitors. Detailed experimental protocols and data are presented to facilitate further research and drug development efforts.
Core Mechanism of Action
This compound exerts its biological effects through the selective inhibition of PI3Kγ, which in turn modulates the downstream PI3K/AKT/mTOR signaling pathway.[2][3] PI3Kγ, a class I PI3K, is a heterodimer composed of a p110γ catalytic subunit and a p85 regulatory subunit.[3] Upon activation by G-protein coupled receptors (GPCRs), PI3Kγ phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as the serine/threonine kinase Akt.[5] The activation of Akt leads to the phosphorylation of a multitude of substrates that regulate diverse cellular functions.[5][6]
By selectively inhibiting PI3Kγ, this compound effectively blocks the production of PIP3 and the subsequent activation of Akt and its downstream targets.[2][3] This targeted inhibition has profound effects on immune cells within the tumor microenvironment.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 | pIC50 | Reference(s) |
| PI3Kγ | Enzyme Assay | 7.9 nM | 9.1 | [1][3] |
| PI3Kα | Enzyme Assay | 7.9 mM | 5.1 | [1][3] |
| PI3Kβ | Enzyme Assay | <30 mM | <4.5 | [1][3] |
| PI3Kδ | Enzyme Assay | 0.3 mM | 6.5 | [1][3] |
| Akt Phosphorylation | Cellular Assay | 8 nM | - | [3] |
| Human Neutrophil Activation | Cellular Assay | 50 nM | - | [3] |
| pAKT S308/S473 (Human Macrophages) | Cellular Assay | 32 nM (free) | - | [2][4] |
| Mouse CD11b Activation | Cellular Assay | 30 nM (free) | - | [2][4] |
Table 2: In Vivo Efficacy of this compound in Syngeneic Mouse Models
| Tumor Model | Treatment | Key Findings | Reference(s) |
| 4T1 (Breast Cancer) | This compound (20mg/Kg BID, oral) | Remodeled tumor microenvironment, decreased tumor-associated macrophages (TAMs) by 20%, reduced CD206 and PD-L1 expression. | [2][4] |
| 4T1, LLC, CT-26, MC-38 | This compound + α-PD-1 or α-PD-L1 | Greater anti-tumor effects than checkpoint inhibitors alone. | [2][4][7] |
| CT-26 | This compound | 2-fold increase in granzyme B mRNA, indicating cytotoxic T-cell activation. | [8] |
Signaling Pathways and Experimental Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound [openinnovation.astrazeneca.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assays for Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Macrophage Activation Status Rather than Repolarization Is Associated with Enhanced Checkpoint Activity in Combination with PI3Kγ Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for AZD3458
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the solubility of AZD3458 and protocols for its vehicle preparation for preclinical research. Additionally, it outlines the key signaling pathway associated with this compound's mechanism of action.
This compound Solubility
This compound is a potent and highly selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform.[1][2] Its solubility in various solvents is crucial for the preparation of stock solutions and formulations for in vitro and in vivo studies. The following table summarizes the known solubility data for this compound.
| Solvent/Vehicle System | Solubility | Remarks |
| Acetonitrile | 0.1 - 1 mg/mL | Slightly soluble.[3] |
| Methanol | 1 - 10 mg/mL | Sparingly soluble.[3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (4.80 mM) | Clear solution.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (4.80 mM) | Clear solution.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (4.80 mM) | Clear solution.[1] |
Experimental Protocols for Vehicle Preparation
For in vivo studies, it is recommended to prepare fresh working solutions of this compound on the day of use.[1] If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
Protocol 1: Aqueous Formulation
This protocol yields a clear solution suitable for various routes of administration.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
Procedure (for 1 mL of working solution):
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
To 400 µL of PEG300, add 100 µL of the this compound DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to the mixture to bring the final volume to 1 mL.
-
Vortex the final solution until it is clear and homogenous.
Protocol 2: Cyclodextrin-based Formulation
This formulation utilizes a solubilizing agent, sulfobutylether-β-cyclodextrin (SBE-β-CD), to enhance the aqueous solubility of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
20% (w/v) SBE-β-CD in Saline
Procedure (for 1 mL of working solution):
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
To 900 µL of 20% SBE-β-CD in saline, add 100 µL of the this compound DMSO stock solution.
-
Mix the solution thoroughly until it is clear.
Protocol 3: Oil-based Formulation
This protocol is suitable for oral or subcutaneous administration where a lipid-based vehicle is preferred. Note that for continuous dosing periods exceeding half a month, this protocol should be chosen carefully.[1]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Corn Oil
Procedure (for 1 mL of working solution):
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
Add 100 µL of the this compound DMSO stock solution to 900 µL of corn oil.
-
Mix the solution evenly until a clear solution is obtained.
Stock Solution Storage
Prepared stock solutions of this compound in DMSO can be aliquoted and stored to avoid repeated freeze-thaw cycles.[4] Recommended storage conditions are:
This compound Signaling Pathway
This compound is a selective inhibitor of PI3Kγ, a key enzyme in the PI3K/Akt signaling pathway.[2] This pathway is often activated by G-protein coupled receptors (GPCRs) and plays a critical role in cell survival, proliferation, and inflammation.[5][6] The diagram below illustrates the canonical PI3Kγ signaling cascade and the point of inhibition by this compound.
Caption: PI3Kγ signaling pathway and inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [openinnovation.astrazeneca.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 6. G-protein coupled receptor, PI3K and Rho signaling pathways regulate the cascades of Tau and amyloid-β in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
AZD3458: Application Notes and Protocols for Syngeneic Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of AZD3458, a selective PI3Kγ inhibitor, in syngeneic mouse models. The following information is intended to guide researchers in designing and executing robust in vivo studies to assess the anti-tumor efficacy and immunomodulatory effects of this compound, both as a monotherapy and in combination with immune checkpoint inhibitors.
Introduction to this compound
This compound is a potent and selective inhibitor of the p110γ catalytic subunit of phosphoinositide 3-kinase (PI3Kγ). PI3Kγ is highly expressed in myeloid cells and plays a crucial role in regulating their function. In the tumor microenvironment (TME), PI3Kγ signaling in tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs) promotes an immunosuppressive phenotype, thereby hindering anti-tumor immune responses. By inhibiting PI3Kγ, this compound aims to reprogram these myeloid cells towards a pro-inflammatory, anti-tumor state, thereby enhancing T-cell-mediated tumor cell killing. Preclinical studies have demonstrated that this compound can remodel the TME and shows synergistic anti-tumor activity when combined with immune checkpoint blockade.[1][2][3]
Mechanism of Action of this compound
This compound selectively inhibits PI3Kγ, which is a key downstream signaling molecule for various immune cell receptors. In myeloid cells, PI3Kγ activation leads to the production of PIP3, which in turn activates downstream pathways like Akt and BTK, promoting cell survival, proliferation, and immunosuppressive functions. By blocking this pathway, this compound is hypothesized to shift the balance from an immunosuppressive to an immunostimulatory TME. This includes decreasing the M2-like polarization of TAMs, reducing the production of immunosuppressive cytokines like IL-10, and enhancing the antigen-presenting capacity of myeloid cells. This ultimately leads to increased activation and infiltration of cytotoxic CD8+ T cells into the tumor.
References
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Following AZD3458 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD3458 is a potent and selective inhibitor of the phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit gamma (PI3Kγ).[1][2] The PI3Kγ isoform is a key regulator of immune cell proliferation, survival, migration, and activation.[3][4] In the context of oncology, inhibition of PI3Kγ has been shown to repolarize tumor-associated macrophages (TAMs) towards a pro-inflammatory, anti-tumor phenotype and enhance T-cell-mediated immune responses.[3][4][5] Preclinical studies with this compound have demonstrated its ability to remodel the tumor microenvironment (TME) by decreasing the number of immunosuppressive TAMs and promoting cytotoxic T-cell activation, thereby reverting tumor resistance to immunotherapy.[3][4][6]
These application notes provide a comprehensive guide for the flow cytometric analysis of immune cell populations in preclinical models following treatment with this compound. The protocols detailed below are designed to enable researchers to effectively monitor the immunomodulatory effects of this compound on key myeloid and lymphoid cell subsets within the TME and in peripheral circulation.
Mechanism of Action of this compound
This compound selectively inhibits PI3Kγ, a lipid kinase that plays a crucial role in immune cell signaling.[1][2][7] In myeloid cells, particularly macrophages, PI3Kγ signaling is associated with an immunosuppressive M2-like phenotype. By inhibiting PI3Kγ, this compound can shift the balance towards an anti-tumor M1-like macrophage phenotype. This is characterized by increased expression of co-stimulatory molecules and production of pro-inflammatory cytokines.[3][4] Furthermore, by reducing the population of suppressive myeloid cells, this compound treatment can lead to an environment more permissive for the activation and function of cytotoxic CD8+ T-cells, which are critical for tumor cell killing.[6][8]
Figure 1: this compound Signaling Pathway
Data Presentation
Quantitative data from flow cytometry analysis should be summarized in tables to facilitate clear comparison between treatment groups (e.g., Vehicle vs. This compound).
Table 1: Immunophenotyping of Tumor-Infiltrating Myeloid Cells
| Cell Population | Marker Definition | Vehicle (% of CD45+) | This compound (% of CD45+) |
| Total Macrophages | CD11b+ F4/80+ | ||
| M1-like Macrophages | CD11b+ F4/80+ CD86+ MHCII+ | ||
| M2-like Macrophages | CD11b+ F4/80+ CD206+ | ||
| G-MDSCs | CD11b+ Ly6G+ Ly6C- | ||
| M-MDSCs | CD11b+ Ly6G- Ly6Chi |
Table 2: Immunophenotyping of Tumor-Infiltrating and Splenic T-Cells
| Cell Population | Marker Definition | Vehicle (% of CD3+) | This compound (% of CD3+) |
| CD4+ T-cells | CD4+ | ||
| CD8+ T-cells | CD8+ | ||
| Activated CD8+ T-cells | CD8+ CD69+ Granzyme B+ | ||
| Regulatory T-cells | CD4+ FoxP3+ |
Experimental Protocols
The following protocols provide a framework for the analysis of immune cells from tumor tissue and spleens of preclinical models treated with this compound.
Figure 2: Experimental Workflow
Preparation of Single-Cell Suspensions from Tumor Tissue
This protocol is designed for the dissociation of solid tumors to generate a single-cell suspension suitable for flow cytometry.
Materials:
-
RPMI 1640 medium
-
Collagenase IV (1 mg/mL)
-
DNase I (100 µg/mL)
-
Fetal Bovine Serum (FBS)
-
70 µm and 40 µm cell strainers
-
ACK lysis buffer (for red blood cell lysis)
Procedure:
-
Excise tumors and place them in cold RPMI 1640 medium.
-
Mince the tumors into small pieces (1-2 mm) using a sterile scalpel.
-
Transfer the minced tissue to a digestion buffer containing Collagenase IV and DNase I in RPMI 1640.
-
Incubate at 37°C for 30-60 minutes with gentle agitation.
-
Neutralize the enzymatic digestion by adding RPMI 1640 with 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer, followed by a 40 µm cell strainer to obtain a single-cell suspension.
-
Centrifuge the cells, discard the supernatant, and resuspend the pellet in ACK lysis buffer for 5 minutes at room temperature to lyse red blood cells.
-
Wash the cells with PBS containing 2% FBS and proceed to cell counting and staining.
Flow Cytometry Staining
This protocol outlines the staining procedure for identifying myeloid and lymphoid cell populations. Two separate antibody panels are recommended.
a) Myeloid Cell Panel
This panel is designed to identify and characterize macrophages, dendritic cells, and myeloid-derived suppressor cells.
| Marker | Fluorochrome | Purpose |
| CD45 | AF700 | Pan-leukocyte marker |
| CD11b | PE-Cy7 | Myeloid marker |
| F4/80 | APC | Macrophage marker |
| Ly6G | PerCP-Cy5.5 | Granulocytic marker |
| Ly6C | BV421 | Monocytic marker |
| CD206 | PE | M2 macrophage marker |
| MHC Class II | FITC | Antigen presentation/M1 marker |
| PD-L1 | BV605 | Immune checkpoint molecule |
| Viability Dye | e.g., Zombie Aqua | Live/dead cell discrimination |
b) Lymphoid Cell Panel
This panel is focused on the identification and activation status of T-cell subsets.
| Marker | Fluorochrome | Purpose |
| CD45 | AF700 | Pan-leukocyte marker |
| CD3 | PerCP-Cy5.5 | T-cell marker |
| CD4 | BV605 | Helper T-cell marker |
| CD8 | APC | Cytotoxic T-cell marker |
| CD69 | PE | Early activation marker |
| Granzyme B | FITC | Cytotoxicity marker (intracellular) |
| FoxP3 | PE-Cy7 | Regulatory T-cell marker (intracellular) |
| Viability Dye | e.g., Zombie Aqua | Live/dead cell discrimination |
Staining Procedure:
-
Adjust the cell concentration to 1x10^6 cells per 100 µL of FACS buffer (PBS with 2% FBS).
-
Add Fc block (e.g., anti-CD16/32) to prevent non-specific antibody binding and incubate for 10 minutes on ice.
-
Add the cocktail of surface-staining antibodies and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
For intracellular staining (Granzyme B, FoxP3), fix and permeabilize the cells using a commercially available kit according to the manufacturer's instructions.
-
Add the intracellular antibodies and incubate for 30 minutes at room temperature in the dark.
-
Wash the cells and resuspend in FACS buffer for flow cytometry acquisition.
Data Acquisition and Analysis
-
Acquisition: Acquire stained samples on a flow cytometer. Ensure to include single-stain controls for compensation.
-
Gating Strategy:
-
Gate on single cells using forward scatter area (FSC-A) vs. forward scatter height (FSC-H).
-
Gate on live cells using the viability dye.
-
From the live, single cells, gate on CD45+ leukocytes.
-
For the myeloid panel: From the CD45+ gate, analyze CD11b+ cells. Further delineate populations based on F4/80, Ly6G, Ly6C, CD206, and MHC Class II expression.[5][8][9]
-
For the lymphoid panel: From the CD45+ gate, analyze CD3+ T-cells. Further delineate CD4+ and CD8+ populations and their activation status based on CD69, Granzyme B, and FoxP3 expression.[10]
-
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the immunological effects of the PI3Kγ inhibitor, this compound. By employing these detailed flow cytometry methods, researchers can gain valuable insights into the modulation of the tumor microenvironment, which is crucial for the development and clinical translation of novel immunotherapies. Consistent application of these standardized procedures will ensure high-quality, reproducible data to support preclinical drug development programs.
References
- 1. An optimized flow cytometry panel for classifying macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [openinnovation.astrazeneca.com]
- 3. M1 Macrophage Flow Cytometry Panel (FMC-P-006) by R&D Systems, Part of Bio-Techne [bio-techne.com]
- 4. Macrophage Activation Status Rather than Repolarization Is Associated with Enhanced Checkpoint Activity in Combination with PI3Kγ Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of dual inhibitors of the immune cell PI3Ks p110δ and p110γ: a prototype for new anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. researchgate.net [researchgate.net]
- 10. miltenyibiotec.com [miltenyibiotec.com]
Application Notes and Protocols for AZD3458 and Anti-PD-1 Combination Therapy In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD3458 is a potent and highly selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform, a key regulator of immune cell signaling, particularly in myeloid cells.[1] In the tumor microenvironment (TME), PI3Kγ signaling in tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs) promotes an immunosuppressive phenotype, hindering anti-tumor immune responses. This compound has been shown to remodel the TME by reducing the number of immunosuppressive macrophages and promoting a shift towards a pro-inflammatory, anti-tumorigenic state.[2] This reprogramming of the myeloid landscape creates a more favorable environment for T-cell-mediated tumor killing.
Programmed cell death protein 1 (PD-1) is an immune checkpoint receptor expressed on activated T cells. Its ligand, PD-L1, can be expressed on tumor cells and other cells within the TME. The PD-1/PD-L1 interaction delivers an inhibitory signal to T cells, leading to T-cell exhaustion and immune evasion by the tumor. Monoclonal antibodies that block the PD-1/PD-L1 axis have demonstrated significant clinical efficacy in a variety of cancers.
Preclinical studies have shown that combining this compound with anti-PD-1 checkpoint blockade results in synergistic anti-tumor activity across multiple syngeneic mouse models, including 4T1 breast cancer, CT-26 and MC-38 colon carcinomas, and Lewis Lung Carcinoma (LLC).[2] This combination therapy has the potential to overcome resistance to anti-PD-1 monotherapy by targeting the myeloid-driven immunosuppression within the TME. These application notes provide detailed protocols for in vivo studies evaluating the combination of this compound and anti-PD-1 therapy.
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| PI3K Isoform | Cellular IC50 (nM) |
| PI3Kγ | 8 |
| PI3Kδ | >800 (>100-fold selectivity) |
Data compiled from preclinical studies.[2]
Table 2: In Vivo Efficacy of this compound and Anti-PD-1 Combination Therapy in Syngeneic Mouse Models
| Tumor Model | Treatment Group | Tumor Growth Inhibition (TGI) (%) | Key Immunophenotypic Changes |
| 4T1 (Breast) | This compound | Not explicitly stated | - 20% decrease in total tumor-associated macrophages (TAMs)- 50% decrease in CD206+ (M2-like) TAMs |
| Anti-PD-1 | Not explicitly stated | - | |
| This compound + Anti-PD-1 | 26-86% (across all models) | - Increased cytotoxic T-cell activation | |
| CT-26 (Colon) | This compound | Not explicitly stated | - 2-fold increase in granzyme B (gzmB) mRNA |
| Anti-PD-1 | Not explicitly stated | - | |
| This compound + Anti-PD-1 | 26-86% (across all models) | - Enhanced anti-tumor effects compared to monotherapy | |
| MC-38 (Colon) | This compound | Not explicitly stated | - Remodeled tumor microenvironment |
| Anti-PD-1 | Not explicitly stated | - | |
| This compound + Anti-PD-1 | 26-86% (across all models) | - Greater anti-tumor effects than checkpoint inhibitor alone | |
| LLC (Lung) | This compound | Not explicitly stated | - |
| Anti-PD-1 | Not explicitly stated | - | |
| This compound + Anti-PD-1 | 26-86% (across all models) | - Reversion of tumor resistance to immunotherapy |
TGI data represents the range observed across the mentioned syngeneic models.[3] Specific TGI for each monotherapy and combination in each model requires further dedicated studies.
Experimental Protocols
In Vivo Syngeneic Mouse Models
This protocol outlines the general procedure for establishing and treating tumors in syngeneic mouse models to evaluate the efficacy of this compound and anti-PD-1 combination therapy.
Materials:
-
Cell Lines: 4T1 (mammary carcinoma), CT-26 (colon carcinoma), MC-38 (colon carcinoma), LLC (Lewis Lung Carcinoma).
-
Mice: BALB/c mice (for 4T1 and CT-26), C57BL/6 mice (for MC-38 and LLC), female, 6-8 weeks old.
-
Cell Culture Media: RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
This compound: Formulated for oral administration (e.g., in 0.5% HPMC, 0.1% Tween 80).
-
Anti-mouse PD-1 antibody (or isotype control): Formulated for intraperitoneal injection.
-
Calipers
-
Syringes and needles
Procedure:
-
Cell Culture: Culture tumor cells in appropriate media at 37°C and 5% CO2. Passage cells every 2-3 days to maintain exponential growth.
-
Tumor Cell Preparation: On the day of implantation, harvest cells by trypsinization, wash with PBS, and resuspend in sterile PBS at the desired concentration. Perform a viable cell count (e.g., using trypan blue exclusion).
-
Tumor Implantation:
-
Subcutaneous Model (CT-26, MC-38, LLC): Anesthetize the mice. Subcutaneously inject 1 x 10^6 (for MC-38 and CT-26) or 0.5 x 10^6 (for LLC) tumor cells in a volume of 100 µL into the flank of the mouse.
-
Orthotopic Model (4T1): Anesthetize the mice. Inject 1 x 10^5 4T1 cells in a volume of 50 µL into the fourth mammary fat pad.
-
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment Administration:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, anti-PD-1 alone, this compound + anti-PD-1).
-
This compound: Administer orally (p.o.) at a dose of 20 mg/kg, twice daily (BID).
-
Anti-PD-1 antibody: Administer intraperitoneally (i.p.) at a dose of 10 mg/kg, three times a week.
-
Continue treatment for the duration of the study (e.g., 21-28 days) or until tumors reach a predetermined endpoint.
-
-
Efficacy Assessment: Monitor tumor growth and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis.
Flow Cytometry Analysis of the Tumor Microenvironment
This protocol provides a general framework for analyzing the immune cell populations within the TME.
Materials:
-
Tumor tissue
-
RPMI-1640 media
-
Collagenase D
-
DNase I
-
FACS buffer (PBS with 2% FBS)
-
Red Blood Cell Lysis Buffer
-
Fc block (e.g., anti-CD16/32)
-
Fluorescently conjugated antibodies against:
-
General markers: CD45, CD3, CD4, CD8, F4/80, CD11b, Gr-1
-
Macrophage markers: CD206, MHC-II, iNOS
-
T-cell activation markers: Granzyme B, Perforin, IFN-γ
-
MDSC markers: Ly6G, Ly6C
-
-
Fixation/Permeabilization Buffer (for intracellular staining)
-
Flow cytometer
Procedure:
-
Tumor Digestion: Mince the excised tumor tissue and digest in RPMI media containing Collagenase D and DNase I for 30-60 minutes at 37°C with gentle agitation.
-
Single-Cell Suspension: Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Red Blood Cell Lysis: If necessary, treat the cell suspension with Red Blood Cell Lysis Buffer.
-
Cell Staining:
-
Wash the cells with FACS buffer.
-
Block Fc receptors with Fc block.
-
Stain for surface markers with the antibody cocktail for 30 minutes on ice.
-
For intracellular staining (e.g., for Granzyme B, iNOS), fix and permeabilize the cells according to the manufacturer's protocol, then stain with the intracellular antibodies.
-
-
Flow Cytometry Acquisition and Analysis: Acquire the stained cells on a flow cytometer. Analyze the data using appropriate software to quantify the different immune cell populations.
Mandatory Visualization
Caption: Signaling pathway of this compound and anti-PD-1 combination therapy.
Caption: Workflow for in vivo combination therapy studies.
References
Application Notes: Immunohistochemical Analysis of T-Cell Infiltration in Response to AZD3458 Treatment
Introduction
AZD3458 is a potent and highly selective inhibitor of the phosphatidylinositol 3-kinase gamma (PI3Kγ) isoform, a key regulator of immune cell function.[1][2] In the tumor microenvironment (TME), PI3Kγ is predominantly expressed in myeloid cells and plays a crucial role in suppressing anti-tumor immunity. Inhibition of PI3Kγ by this compound has been shown to remodel the TME by repolarizing tumor-associated macrophages (TAMs) to an immuno-stimulatory phenotype and reducing the activation of myeloid-derived suppressor cells (MDSCs).[1][2] This shift from an immunosuppressive to an immune-active TME enhances the activation and infiltration of cytotoxic T-cells, thereby promoting a robust anti-tumor immune response.[1][3][4]
These application notes provide a detailed protocol for using immunohistochemistry (IHC) to quantify and characterize T-cell infiltration in preclinical tumor models treated with this compound.
Mechanism of Action: this compound Signaling Pathway
This compound selectively inhibits the PI3Kγ enzyme, a critical component of a signaling pathway that promotes an immunosuppressive tumor microenvironment. By blocking PI3Kγ, this compound prevents the phosphorylation of PIP2 to PIP3, which in turn inhibits downstream signaling through AKT. This action primarily affects myeloid cells, such as macrophages, leading to their repolarization towards an anti-tumor (M1-like) phenotype. These activated macrophages, along with a reduction in other suppressive myeloid cells, foster an environment that promotes the recruitment and activation of cytotoxic CD8+ T-cells, ultimately leading to enhanced tumor cell killing.
Caption: this compound inhibits PI3Kγ, blocking AKT signaling to reduce myeloid-derived immunosuppression.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Target/Cell Type | IC50 Value | Source |
|---|---|---|---|
| Enzyme Inhibition | PI3Kγ | 7.9 nM | [5] |
| Cellular Activity | pAKT Phosphorylation | 8 nM | [1][5] |
| Cellular Activity | Human Macrophages (pAKT) | 32 nM (free IC50) | [1][2] |
| Selectivity | PI3Kδ | ~100-fold vs. PI3Kγ |[1][2] |
Table 2: In Vivo Effects of this compound in Preclinical Models
| Model | Effect | Metric | Result | Source |
|---|---|---|---|---|
| 4T1 Breast Cancer | Tumor Microenvironment | Decrease in TAMs | 20% reduction vs. vehicle | [1][4] |
| 4T1 Breast Cancer | Immunosuppression | CD206 Expression | 50% decrease | [4] |
| CT-26 Colon Cancer | T-Cell Activation | Granzyme B mRNA | 2-fold increase | [4] |
| Multiple Syngeneic Models | Anti-Tumor Efficacy | Tumor Growth Inhibition (in combo w/ α-PD-L1) | 26-86% improvement vs. combo partner alone |[4] |
Detailed Protocol: IHC for T-Cell Markers (CD3+ & CD8+)
This protocol provides a standardized method for the detection of total T-cells (CD3+) and cytotoxic T-cells (CD8+) in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections from preclinical models treated with this compound.
Materials and Reagents:
-
FFPE tumor tissue sections (4-5 µm) on charged slides
-
Xylene and graded ethanol series (100%, 95%, 70%)
-
Deionized water (DI H₂O)
-
Antigen Retrieval Buffer: 10mM EDTA, pH 8.0[6]
-
Wash Buffer: Phosphate-Buffered Saline with 0.05% Tween-20 (PBST)
-
Peroxidase Block: 3% Hydrogen Peroxide
-
Protein Block: 5% Normal Goat Serum in PBS
-
Primary Antibodies:
-
Rabbit Anti-CD3 monoclonal antibody
-
Rabbit Anti-CD8 monoclonal antibody[6]
-
-
Secondary Antibody: HRP-conjugated Goat Anti-Rabbit IgG
-
Detection System: DAB (3,3'-Diaminobenzidine) substrate kit
-
Counterstain: Hematoxylin
-
Mounting Medium and Coverslips
Procedure:
-
Deparaffinization and Rehydration: a. Immerse slides in Xylene: 2 changes for 5 minutes each. b. Transfer slides through graded ethanol: 100% (2x, 3 min), 95% (1x, 3 min), 70% (1x, 3 min). c. Rinse slides in DI H₂O for 5 minutes.
-
Antigen Retrieval: a. Preheat Antigen Retrieval Buffer to 95-98°C in a water bath or steamer. b. Immerse slides in the preheated buffer and incubate for 20 minutes.[6] c. Allow slides to cool to room temperature in the same buffer for 20 minutes.[6] d. Rinse slides with DI H₂O, then with PBST wash buffer.
-
Staining: a. Peroxidase Block: Cover tissue with 3% H₂O₂ for 10 minutes to quench endogenous peroxidase activity. Rinse with PBST. b. Protein Block: Apply protein block solution for 30 minutes at room temperature to reduce non-specific binding. c. Primary Antibody Incubation: Gently blot excess blocking solution. Apply diluted primary antibody (anti-CD3 or anti-CD8) and incubate in a humidified chamber overnight at 4°C. d. Washing: Rinse slides with PBST (3 changes for 5 minutes each). e. Secondary Antibody Incubation: Apply HRP-conjugated secondary antibody for 1 hour at room temperature. f. Washing: Rinse slides with PBST (3 changes for 5 minutes each).
-
Detection and Visualization: a. DAB Substrate: Prepare and apply DAB solution according to the manufacturer's instructions. Monitor for color development (typically 1-5 minutes). b. Stop Reaction: Immerse slides in DI H₂O to stop the reaction. c. Counterstaining: Stain with Hematoxylin for 1-2 minutes. d. Bluing: Rinse slides in running tap water until the section turns blue.
-
Dehydration and Mounting: a. Dehydrate slides through graded ethanol: 70% (1x, 1 min), 95% (1x, 1 min), 100% (2x, 1 min). b. Clear in Xylene (2 changes for 2 minutes each). c. Apply a drop of mounting medium and place a coverslip.
Data Analysis: Stained slides should be scanned using a digital slide scanner. T-cell densities (CD3+ and CD8+ cells/mm²) can be quantified within defined tumor regions, such as the tumor core and the invasive margin, using image analysis software.[7][8]
Visualized Experimental Workflow
The following diagram outlines the key steps of the immunohistochemistry protocol.
Caption: A step-by-step workflow for immunohistochemical staining of T-cells in FFPE tissues.
Logical Framework: Therapeutic Rationale
The administration of this compound initiates a cascade of immunological events within the tumor microenvironment. By targeting the suppressive myeloid cell compartment, the drug creates favorable conditions for a T-cell-mediated anti-tumor response. This enhanced T-cell infiltration and activation is a key biomarker for the drug's efficacy and can be effectively measured using the IHC protocol described.
Caption: The therapeutic rationale for this compound, from target engagement to anti-tumor outcome.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Macrophage Activation Status Rather than Repolarization Is Associated with Enhanced Checkpoint Activity in Combination with PI3Kγ Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound [openinnovation.astrazeneca.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of CD3 and CD8 T-Cell Immunohistochemistry for Prognostication and Prediction of Benefit From Adjuvant Chemotherapy in Early-Stage Colorectal Cancer Within the QUASAR Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Cytokine Profiles Following AZD3458 Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the cytokine profile in response to the administration of AZD3458, a selective inhibitor of the gamma isoform of phosphoinositide 3-kinase (PI3Kγ). Understanding the immunomodulatory effects of this compound is crucial for its preclinical and clinical development. This document outlines the mechanism of action of this compound, its expected impact on cytokine expression, and detailed protocols for quantifying these changes.
Introduction to this compound and its Mechanism of Action
This compound is a potent and selective small molecule inhibitor of PI3Kγ.[1] The PI3Kγ signaling pathway is a critical regulator of immune cell proliferation, survival, migration, and activation.[2] In the context of cancer, PI3Kγ is predominantly expressed in myeloid cells, such as tumor-associated macrophages (TAMs). Inhibition of PI3Kγ by this compound can repolarize these immunosuppressive macrophages towards a pro-inflammatory, anti-tumor phenotype.[2][3] This shift in macrophage function is a key mechanism for enhancing anti-tumor immune responses.[2][4]
The primary mechanism of action of this compound involves the inhibition of the PI3K/AKT/mTOR signaling pathway within myeloid cells. This leads to a "cytotoxic switch" in macrophages, turning them into antigen-presenting cells that can activate CD8+ T-cells.[4][5][6] This modulation of the tumor microenvironment can overcome resistance to immunotherapy, making this compound a promising candidate for combination therapies.[2]
Expected Impact of this compound on Cytokine Profiles
Preclinical studies have demonstrated that this compound administration leads to significant changes in the cytokine milieu, reflecting a shift from an immunosuppressive to an immunostimulatory environment. The most consistently reported effects include:
-
Increased pro-inflammatory cytokines: An increase in the IL-12 to IL-10 ratio is a hallmark of this compound activity, indicating a switch towards an M1-like macrophage phenotype.[2][7]
-
Decreased anti-inflammatory cytokines: A notable reduction in the secretion of the immunosuppressive cytokine IL-10 from macrophages has been observed.[5][6]
-
Enhanced T-cell activating cytokines: By promoting cytotoxic T-cell activation, an increase in cytokines such as IFN-γ and TNF-α, as well as cytotoxic mediators like granzyme B and perforin, can be expected.[2][7]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Potency of this compound
| Target | Assay | IC50 | Reference |
| PI3Kγ (enzyme) | Enzymatic Assay | 7.9 nM | [1] |
| pAkt (in cells) | Cellular Assay | 8 nM | [1] |
| Human Neutrophil Activation | Cellular Assay | 50 nM | [1] |
| pAKT S308/S473 (human macrophages) | Cellular Assay | 32 nM | [2] |
| Mouse CD11b activation | Cellular Assay | 30 nM | [2] |
Table 2: Immunomodulatory Effects of this compound in Preclinical Models
| Model System | Parameter Measured | Effect of this compound | Quantitative Change | Reference |
| 4T1 orthotopic breast tumor | Tumor-Associated Macrophages | Decrease | 20% reduction compared to vehicle | [2][7] |
| 4T1 orthotopic breast tumor | CD206 (immunosuppressive marker) | Decrease | 50% reduction | [3] |
| CT-26 model | granzyme B mRNA | Increase | 2-fold increase | [3] |
| In vitro human macrophages | IL-12/IL-10 ratio | Increase | Not specified | [2][7] |
| Primary human and murine TAMs | IL-10 secretion | Decrease | Not specified | [5][6] |
Signaling Pathway and Experimental Workflow Diagrams
This compound inhibits PI3Kγ, leading to altered cytokine gene expression.
Experimental workflow for measuring cytokine profiles after this compound treatment.
Experimental Protocols
The following are detailed protocols for the key experiments used to measure cytokine profiles after this compound administration.
Protocol 1: Multiplex Cytokine Assay of Cell Culture Supernatants or Plasma/Serum
This protocol is for the simultaneous measurement of multiple cytokines using a bead-based immunoassay (e.g., Luminex).
Materials:
-
Multiplex cytokine assay kit (select a panel relevant to macrophage and T-cell biology, e.g., including IL-1β, IL-6, IL-10, IL-12, TNF-α, IFN-γ)
-
96-well filter plate
-
Plate shaker
-
Luminex instrument or similar multiplex assay reader
-
This compound-treated and control cell culture supernatants or plasma/serum samples
-
Assay wash buffer
-
Reagent and sample diluents
Procedure:
-
Prepare Reagents: Reconstitute and prepare all standards, antibodies, and buffers according to the manufacturer's instructions.
-
Prepare Standards: Create a standard curve by performing serial dilutions of the provided cytokine standards.
-
Prepare Samples: Centrifuge cell culture supernatants to remove debris. Dilute plasma/serum samples as recommended by the kit manufacturer.
-
Assay Procedure: a. Pre-wet the 96-well filter plate with wash buffer and aspirate. b. Add the antibody-coupled beads to each well. c. Wash the beads twice with wash buffer. d. Add standards and samples to the appropriate wells. e. Incubate on a plate shaker at room temperature for the recommended time (typically 1-2 hours). f. Wash the plate three times. g. Add the biotinylated detection antibody cocktail to each well. h. Incubate on a plate shaker at room temperature for the recommended time (typically 1 hour). i. Wash the plate three times. j. Add streptavidin-phycoerythrin (SAPE) to each well. k. Incubate on a plate shaker at room temperature for the recommended time (typically 30 minutes). l. Wash the plate three times. m. Resuspend the beads in wash buffer.
-
Data Acquisition: Acquire data on a Luminex instrument.
-
Data Analysis: Use the instrument's software to calculate cytokine concentrations based on the standard curve.
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Single Cytokine Quantification
This protocol is for the measurement of a single cytokine (e.g., IL-10 or IL-12) in cell culture supernatants or plasma/serum.
Materials:
-
ELISA kit for the cytokine of interest (containing capture antibody, detection antibody, standard, and substrate)
-
96-well ELISA plate
-
Plate reader
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Stop solution (e.g., 2N H2SO4)
Procedure:
-
Coat Plate: Dilute the capture antibody in coating buffer and add to each well of a 96-well plate. Incubate overnight at 4°C.
-
Block Plate: Wash the plate three times with wash buffer. Add blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Add Samples and Standards: Wash the plate three times. Add diluted standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Add Detection Antibody: Wash the plate three times. Add the biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.
-
Add Enzyme Conjugate: Wash the plate three times. Add streptavidin-HRP or other appropriate enzyme conjugate. Incubate for 20-30 minutes at room temperature.
-
Develop: Wash the plate five times. Add TMB substrate and incubate in the dark until a color change is observed.
-
Stop Reaction: Add stop solution to each well.
-
Read Plate: Read the absorbance at 450 nm on a plate reader.
-
Data Analysis: Generate a standard curve and calculate the concentration of the cytokine in the samples.
Protocol 3: Intracellular Cytokine Staining by Flow Cytometry
This protocol is for the detection of intracellular cytokines within specific cell populations (e.g., macrophages or T-cells).
Materials:
-
Fluorochrome-conjugated antibodies for surface markers (e.g., CD45, F4/80 for macrophages; CD3, CD8 for T-cells)
-
Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., IL-10, IL-12, IFN-γ, TNF-α)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fixation/Permeabilization buffer
-
Flow cytometer
-
FACS tubes
Procedure:
-
Cell Stimulation (Optional but Recommended): Stimulate cells with a mitogen (e.g., PMA/Ionomycin) or a relevant antigen in the presence of a protein transport inhibitor for 4-6 hours to promote cytokine accumulation within the cells.
-
Surface Staining: a. Harvest and wash the cells. b. Stain with antibodies against surface markers for 20-30 minutes on ice, protected from light. c. Wash the cells.
-
Fixation and Permeabilization: a. Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature. b. Wash the cells with permeabilization buffer.
-
Intracellular Staining: a. Resuspend the fixed and permeabilized cells in permeabilization buffer containing the intracellular cytokine antibodies. b. Incubate for 30-45 minutes at room temperature, protected from light. c. Wash the cells twice with permeabilization buffer.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Gate on the cell population of interest based on surface markers and analyze the expression of intracellular cytokines.
These protocols provide a robust framework for assessing the immunomodulatory effects of this compound. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data for researchers, scientists, and drug development professionals.
References
- 1. This compound [openinnovation.astrazeneca.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Macrophage Activation Status Rather than Repolarization Is Associated with Enhanced Checkpoint Activity in Combination with PI3Kγ Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting AZD3458 in vitro assay variability
Welcome to the troubleshooting and technical support center for in vitro assays involving AZD3458, a potent and selective PI3Kγ inhibitor.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to address common sources of variability and provide standardized protocols for key experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
General Issues
Q1: We are observing significant batch-to-batch variability in our this compound powder. What could be the cause?
A1: Batch-to-batch variability can stem from several factors related to the compound itself.
-
Solubility: this compound is typically dissolved in DMSO to create a stock solution.[2] Ensure the compound is fully dissolved before making further dilutions. Incomplete solubilization is a major source of error. It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[2]
-
Stability: Small molecule inhibitors can degrade over time, especially if not stored correctly. Store the solid compound and stock solutions as recommended by the manufacturer. Avoid repeated freeze-thaw cycles of the DMSO stock.
-
Purity: Verify the purity of each new batch of this compound using an appropriate analytical method, such as HPLC.
Enzymatic Assays
Q2: Our IC50 values for this compound in our PI3Kγ enzymatic assay are inconsistent between experiments. What should we check?
A2: Inconsistent IC50 values in kinase assays are a common issue.[4] Here are the key parameters to control:
-
ATP Concentration: The IC50 value of an ATP-competitive inhibitor like this compound is highly dependent on the ATP concentration in the assay. For comparable and reproducible results, the ATP concentration should be kept consistent and ideally close to the Km value for the specific kinase.[4]
-
Enzyme Activity: Ensure the PI3Kγ enzyme preparation is of high quality and has consistent activity. Enzyme activity can be affected by purification methods, storage conditions, and freeze-thaw cycles.[4]
-
Substrate Concentration: The concentration of the substrate (e.g., a peptide or lipid) should be kept constant and at a concentration that allows for a robust signal within the linear range of the assay.
-
Assay Incubation Time: Ensure that the kinase reaction is stopped within the linear range of the assay. Long incubation times can lead to substrate depletion and non-linear reaction kinetics, affecting the accuracy of IC50 determination.
Data Presentation: Example of Inconsistent IC50 Data
| Experiment | This compound IC50 (nM) | ATP Concentration (µM) | Enzyme Lot |
| 1 | 8.2 | 10 | A |
| 2 | 15.5 | 50 | A |
| 3 | 7.9 | 10 | B |
| 4 | 9.1 | 10 | A |
Table 1: This table illustrates how changes in ATP concentration can significantly impact the apparent IC50 value of this compound. Note the higher IC50 in Experiment 2 where the ATP concentration was increased.
Cell-Based Assays
Q3: We see a weaker than expected effect of this compound on downstream p-Akt levels in our cell-based assay. What could be the reason?
A3: A diminished effect in cell-based assays can be due to several factors related to cell culture and experimental conditions.[5][6][7]
-
Cell Line Authentication and Passage Number: Ensure your cell line is authenticated and free from contamination.[6] High-passage number cells can exhibit phenotypic drift, leading to altered signaling responses.[6] It is recommended to use cells within a defined low passage number range for all experiments.
-
Cell Density: The density at which cells are seeded can impact their response to inhibitors.[8] Standardize cell seeding density across all experiments to ensure reproducibility.
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. Consider reducing the serum concentration or using serum-free media during the compound treatment period.
-
Compound Incubation Time: The optimal time to observe maximal inhibition of a signaling pathway can vary. Perform a time-course experiment to determine the ideal incubation time for this compound in your specific cell line.
Q4: There is high variability in cell viability or proliferation readouts between replicate wells. How can we reduce this?
A4: Well-to-well variability often points to issues with cell handling and plating.
-
Pipetting Technique: Inaccurate or inconsistent pipetting can lead to variations in cell number and compound concentration.[5] Use calibrated pipettes and practice proper pipetting techniques.
-
Edge Effects: Cells in the outer wells of a microplate can behave differently due to temperature and humidity gradients. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile media or PBS.
-
Cell Clumping: Ensure a single-cell suspension before plating to avoid clumps, which can lead to uneven cell distribution and variable results.
Data Presentation: Troubleshooting High Variability in a Cell Viability Assay
| Well Position | Treatment | Absorbance (OD 570nm) | % Viability |
| B2 | Vehicle | 1.25 | 100% |
| B3 | Vehicle | 1.21 | 96.8% |
| H11 | Vehicle | 0.85 | 68.0% (Edge Effect) |
| C5 | 10 nM this compound | 0.98 | 78.4% |
| C6 | 10 nM this compound | 0.65 | 52.0% (Pipetting Error) |
Table 2: This table shows example data from a cell viability assay with high variability. The lower viability in well H11 suggests a potential edge effect, while the discrepancy between C5 and C6 points to a likely pipetting error.
Experimental Protocols
Protocol 1: In Vitro PI3Kγ Enzymatic Assay
This protocol is for determining the IC50 of this compound against purified PI3Kγ enzyme using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human PI3Kγ
-
PIP2 substrate
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
This compound
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO, then dilute further in kinase buffer.
-
Add 5 µL of the diluted this compound or vehicle (DMSO in kinase buffer) to the wells of a 384-well plate.
-
Add 5 µL of a 2x PI3Kγ enzyme solution in kinase buffer to each well.
-
Incubate for 15 minutes at room temperature to allow compound binding to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of a 2x substrate/ATP mix (containing PIP2 and ATP at 2x the final desired concentration) in kinase buffer. The final ATP concentration should be at its Km for PI3Kγ.
-
Incubate the reaction for 60 minutes at room temperature. Ensure this time is within the linear range of the assay.
-
Stop the reaction and detect remaining ATP by adding 20 µL of the ATP detection reagent.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Read the luminescence on a plate reader.
-
Calculate the % inhibition for each this compound concentration relative to vehicle controls and fit the data to a four-parameter logistic curve to determine the IC50.
Protocol 2: Western Blot for p-Akt Inhibition in Cells
This protocol describes how to assess the inhibitory effect of this compound on the PI3K pathway by measuring the phosphorylation of its downstream target, Akt.
Materials:
-
Cell line of interest (e.g., a human macrophage cell line)
-
Cell culture media and supplements
-
This compound
-
Growth factor or stimulus (e.g., insulin, growth factors)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-Akt Ser473, anti-total Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours if necessary to reduce basal p-Akt levels.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the PI3K pathway by adding a growth factor (e.g., 100 nM insulin) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for p-Akt overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total Akt and a loading control (e.g., GAPDH) to ensure equal protein loading.
Visualizations
Caption: Simplified PI3K/Akt signaling pathway showing the inhibitory action of this compound on PI3Kγ.
Caption: General experimental workflow for an in vitro enzymatic assay to determine the IC50 of this compound.
Caption: A decision tree for troubleshooting common sources of variability in this compound in vitro assays.
References
- 1. This compound [openinnovation.astrazeneca.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mt.com [mt.com]
- 6. promegaconnections.com [promegaconnections.com]
- 7. cellgs.com [cellgs.com]
- 8. m.youtube.com [m.youtube.com]
Optimizing AZD3458 dosage for maximum efficacy and minimal toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZD3458. The information is designed to help optimize experimental design for maximum efficacy and minimal toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and highly selective inhibitor of the phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit gamma (PI3Kγ).[1] By inhibiting PI3Kγ, this compound modulates immune responses, particularly by affecting macrophage function.[2][3]
Q2: What is the effect of this compound on macrophages?
This compound has been shown to reverse the immunosuppressive tumor microenvironment.[2] It promotes a shift in macrophage phenotype towards an antigen-presenting and cytotoxic profile, characterized by an increase in markers like MHCII and iNOS.[3][4] This is a switch to a more activated state rather than a simple repolarization from an "M2" to an "M1" phenotype.[3][4] In preclinical models, this has been observed to decrease the number of tumor-associated macrophages (TAMs) and reduce the expression of immunosuppressive markers like CD206 and PD-L1.[5]
Q3: What is a recommended starting dose for in vivo preclinical studies?
Based on published preclinical studies in a 4T1 orthotopic breast tumor model, an oral administration of 20mg/kg twice daily (BID) has been shown to be effective in remodeling the tumor microenvironment.[5] A dose-escalation study in a CT-26 tumor model showed that a higher dose of 100 mg/kg once daily (QD) resulted in significant tumor growth inhibition.
Q4: What are the known toxicities associated with PI3Kγ inhibitors?
While specific toxicity data for this compound is limited in publicly available literature, class-wide toxicities for PI3K inhibitors can include effects on glucose metabolism and immune-related adverse events. Close monitoring of relevant biomarkers is recommended during in vivo studies.
Data Presentation
In Vitro Efficacy of this compound
| Parameter | IC50 | Cell Type/Assay Condition |
| PI3Kγ enzyme inhibition | 7.9 nM | Isolated enzyme assay |
| pAkt (Ser473) phosphorylation | 8 nM | In cells |
| pAkt (S308/S473) phosphorylation | 32 nM (free IC50) | Human macrophages |
| Mouse CD11b activation | 30 nM (free IC50) | In vitro assay |
In Vivo Efficacy of this compound in a CT-26 Tumor Model
| Dosage | Tumor Growth Inhibition (TGI) | Key Observation |
| 20 mg/kg BID | Not specified | Remodeled tumor microenvironment in 4T1 model, 20% decrease in TAMs.[5] |
| 100 mg/kg QD | 34% | Significant TGI compared to control. |
Mandatory Visualizations
Signaling Pathway of this compound
Caption: PI3Kγ signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing Macrophage Polarization
Caption: Workflow for analyzing macrophage polarization after this compound treatment.
Experimental Protocols
pAkt (Ser473) Inhibition Assay by Western Blot
1. Cell Lysis and Protein Quantification:
-
Treat cells with desired concentrations of this compound for the specified time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape cells, collect lysate, and centrifuge to pellet debris.
-
Determine protein concentration of the supernatant using a BCA assay.
2. SDS-PAGE and Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto a polyacrylamide gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pAkt (Ser473) and total Akt overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate.
3. Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the pAkt signal to the total Akt signal for each sample.
-
Compare the normalized pAkt levels in treated samples to the vehicle control to determine the percentage of inhibition.
Macrophage Polarization Assay by Flow Cytometry
1. Macrophage Differentiation and Polarization:
-
Isolate human or mouse monocytes from peripheral blood or bone marrow.
-
Differentiate monocytes into macrophages using M-CSF for 5-7 days.
-
Polarize macrophages towards an M2-like phenotype using cytokines such as IL-4 and IL-13 for 24-48 hours.
-
Treat the polarized macrophages with a dose range of this compound.
2. Cell Staining:
-
Harvest the macrophages and wash with FACS buffer (PBS with 2% FBS).
-
Stain the cells with a viability dye to exclude dead cells.
-
Incubate the cells with fluorescently conjugated antibodies against surface markers such as CD86 (M1 marker) and CD206 (M2 marker).
-
For intracellular markers like iNOS (M1) or Arginase-1 (M2), fix and permeabilize the cells before adding the respective antibodies.
3. Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Gate on the live, single-cell population.
-
Analyze the expression of M1 and M2 markers on the macrophage population.
-
Determine the percentage of cells expressing each marker and the mean fluorescence intensity (MFI) for each condition.
Troubleshooting Guides
Inconsistent pAkt Inhibition Results
| Problem | Possible Cause | Suggested Solution |
| No or weak pAkt inhibition | - Inactive this compound- Insufficient incubation time- Low basal pAkt level | - Verify the activity and concentration of this compound.- Optimize the incubation time with the inhibitor.- Stimulate cells with a growth factor (e.g., IGF-1) to induce pAkt phosphorylation before adding this compound. |
| High background | - Non-specific antibody binding- Insufficient washing | - Increase blocking time or change blocking agent (e.g., from milk to BSA).- Increase the number and duration of washes. |
| Variability between replicates | - Uneven cell seeding- Pipetting errors | - Ensure a single-cell suspension and even distribution of cells in the wells.- Use calibrated pipettes and be consistent with pipetting technique. |
Difficulty in Observing Macrophage Phenotype Shift
| Problem | Possible Cause | Suggested Solution |
| No clear shift in M1/M2 markers | - Suboptimal this compound concentration- Insufficient polarization stimulus | - Perform a dose-response experiment to find the optimal concentration of this compound.- Ensure the polarizing cytokines (e.g., IL-4, IL-13) are active and used at the correct concentration. |
| High cell death | - this compound toxicity at high concentrations- Harsh cell handling | - Determine the cytotoxic concentration of this compound using a viability assay and use concentrations below this level.- Handle cells gently during harvesting and staining. |
| Marker expression not as expected | - Incorrect gating strategy- Antibody titration issues | - Use fluorescence minus one (FMO) controls to set accurate gates.- Titrate antibodies to determine the optimal staining concentration. |
References
- 1. openinnovation.astrazeneca.com [openinnovation.astrazeneca.com]
- 2. Abstract 100: Novel selective PI3Kγ inhibitor this compound promotes anti-tumor immune responses and reverts resistance to immunotherapy in checkpoint blockade refractory preclinical models | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 3. Macrophage Activation Status Rather than Repolarization Is Associated with Enhanced Checkpoint Activity in Combination with PI3Kγ Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Macrophage Activation Status Rather than Repolarization Is Associated with Enhanced Checkpoint Activity in Combination with PI3Kγ Inhibition | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
Addressing AZD3458 off-target effects in cellular assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using AZD3458, a potent and selective PI3Kγ inhibitor, in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a highly selective inhibitor of the phosphatidylinositol-3-kinase gamma (PI3Kγ) isoform.[1][2][3] In many cellular contexts, particularly in immune cells, inhibition of PI3Kγ leads to the modulation of the tumor microenvironment, primarily by affecting macrophage polarization and T-cell function, rather than direct cytotoxicity to cancer cells.[4][5][6]
Q2: What are the recommended starting concentrations for in vitro cellular assays?
A2: For initial experiments, we recommend a concentration range of 10 nM to 1 µM. The cellular IC50 for inhibiting Akt phosphorylation is approximately 8 nM.[1][4] However, the optimal concentration will depend on the cell type and the specific endpoint being measured. A dose-response experiment is always recommended to determine the optimal concentration for your specific assay.
Q3: Is this compound expected to be cytotoxic to my cancer cell line?
A3: Generally, no. This compound's primary role is immunomodulatory.[4][5] Unless your cell line's survival is uniquely dependent on PI3Kγ signaling, you should not expect direct cytotoxicity. If you observe significant cell death, it may be due to an off-target effect at high concentrations or a secondary effect of modulating the immune cell populations in your co-culture system.
Q4: How selective is this compound against other PI3K isoforms?
A4: this compound is highly selective for PI3Kγ over other Class I PI3K isoforms (α, β, and δ).[1][2] This high selectivity minimizes direct off-target effects on pathways predominantly driven by these other isoforms. For detailed selectivity data, please refer to the tables below.
Quantitative Data Summary
Table 1: this compound Potency and Selectivity (IC50)
| Target | Enzyme IC50 (nM) | Cellular IC50 (nM) |
| PI3Kγ | 7.9 | 8 |
| PI3Kα | 7,900,000 | >30,000 |
| PI3Kβ | <30,000,000 | >30,000 |
| PI3Kδ | 300,000 | 1,000 |
Data compiled from AstraZeneca Open Innovation.[1]
Table 2: this compound Potency (pIC50)
| Target | pIC50 |
| PI3Kγ | 9.1 |
| PI3Kα | 5.1 |
| PI3Kβ | <4.5 |
| PI3Kδ | 6.5 |
Data compiled from MedchemExpress.[2]
Troubleshooting Guide
Issue 1: No observable effect on my cell signaling pathway of interest.
-
Question: I am treating my cells with this compound, but I do not see a decrease in phosphorylated Akt (pAkt). What could be the reason?
-
Answer:
-
PI3Kγ Expression: Confirm that your cell type of interest expresses PI3Kγ. The PI3Kγ isoform is predominantly expressed in hematopoietic cells. Non-hematopoietic cells may have low to negligible levels of PI3Kγ, and their PI3K signaling may be driven by other isoforms (α or β) that are not potently inhibited by this compound.
-
Pathway Activation: Ensure that the PI3K/Akt pathway is robustly activated in your experimental conditions. You may need to stimulate the cells with an appropriate growth factor or cytokine prior to and during this compound treatment.
-
Inhibitor Concentration: Verify the concentration of this compound used. While the cellular IC50 for pAkt inhibition is around 8 nM, this can vary between cell types. Perform a dose-response curve to determine the optimal concentration for your system.
-
Inhibitor Integrity: Ensure the proper storage and handling of the this compound compound to maintain its activity.
-
-
Issue 2: Unexpected cytotoxicity observed in my cellular assay.
-
-
Answer:
-
High Concentrations: Very high concentrations of any small molecule inhibitor can lead to off-target toxicity.[7] Review your dosing and ensure it is within a reasonable range for a selective inhibitor (typically not exceeding 1-10 µM in initial cellular assays).
-
Cell Line Sensitivity: While uncommon, some cell lines may have an uncharacterized dependency on PI3Kγ for survival.
-
Secondary Effects in Co-cultures: If you are using a co-culture system (e.g., cancer cells with immune cells), the observed cytotoxicity in your target cells could be a secondary effect of this compound's modulation of the immune cells. For example, repolarization of macrophages could lead to enhanced anti-tumor activity.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture media is not exceeding a toxic level (typically <0.5%).
-
-
Issue 3: Inconsistent results in macrophage polarization assays.
-
Question: I am trying to assess the effect of this compound on macrophage polarization, but my results are variable. How can I improve the consistency of this assay?
-
Answer:
-
Macrophage Differentiation Protocol: The differentiation of monocytes into macrophages can be a significant source of variability. Standardize your protocol for generating M0 macrophages before polarizing them to M1 or M2 phenotypes.
-
Polarizing Stimuli: The timing and concentration of polarizing stimuli (e.g., LPS and IFN-γ for M1, IL-4 for M2) are critical. Ensure these are consistent across experiments.
-
Readouts: Use multiple readouts to assess polarization. This can include cell surface marker expression (e.g., CD80 for M1, CD206 for M2) analyzed by flow cytometry, cytokine secretion (e.g., TNF-α and IL-12 for M1, IL-10 for M2) measured by ELISA or multiplex assays, and gene expression analysis by qPCR.
-
Donor Variability: If using primary human monocytes, be aware of potential donor-to-donor variability. It is advisable to use cells from multiple donors to confirm your findings.
-
-
Experimental Protocols
1. pAkt Western Blot Assay
This protocol is for determining the effect of this compound on the phosphorylation of Akt, a downstream target of PI3K.
-
Cell Seeding: Plate your cells of interest in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.
-
Serum Starvation (Optional): To reduce basal PI3K pathway activation, you may serum-starve the cells for 4-24 hours in a low-serum or serum-free medium prior to the experiment.
-
Inhibitor Treatment: Pre-treat the cells with a range of this compound concentrations (e.g., 1 nM to 1 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Pathway Stimulation: Stimulate the PI3K pathway by adding a suitable agonist (e.g., 100 ng/mL IGF-1 or 10 µg/mL insulin) for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies against phospho-Akt (Ser473 or Thr308) and total Akt overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the pAkt signal to the total Akt signal.
2. Macrophage Polarization Assay
This protocol outlines a method to assess the effect of this compound on macrophage polarization using flow cytometry.
-
Monocyte Isolation: Isolate primary human CD14+ monocytes from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS) or plastic adhesion.
-
Differentiation to M0 Macrophages: Culture the monocytes in RPMI-1640 supplemented with 10% FBS and 50 ng/mL M-CSF for 6-7 days to differentiate them into M0 macrophages.
-
Polarization and Inhibitor Treatment:
-
Replace the medium with fresh medium containing M-CSF.
-
Add this compound at the desired concentrations.
-
Polarize the macrophages by adding:
-
M1: 100 ng/mL LPS and 20 ng/mL IFN-γ
-
M2: 20 ng/mL IL-4
-
-
Include unstimulated and vehicle-treated controls.
-
Incubate for 24-48 hours.
-
-
Cell Staining for Flow Cytometry:
-
Harvest the cells using a non-enzymatic cell dissociation solution.
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Stain the cells with fluorescently conjugated antibodies against macrophage markers (e.g., CD14, CD11b) and polarization markers (e.g., CD80 for M1, CD206 for M2) for 30 minutes on ice.
-
Wash the cells and resuspend them in FACS buffer.
-
-
Flow Cytometry Analysis: Acquire the data on a flow cytometer and analyze the percentage of M1 and M2 polarized macrophages in the different treatment groups.
3. T-Cell Proliferation Assay (CFSE-based)
This protocol describes how to measure the effect of this compound on T-cell proliferation using CFSE dye dilution.
-
T-Cell Isolation: Isolate T-cells from PBMCs using a pan-T-cell isolation kit.
-
CFSE Staining:
-
Resuspend the T-cells at 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold culture medium.
-
Wash the cells 2-3 times with culture medium.
-
-
Cell Culture and Treatment:
-
Plate the CFSE-labeled T-cells in a 96-well plate.
-
Stimulate the T-cells with anti-CD3/CD28 beads or antibodies.
-
Add this compound at the desired concentrations.
-
Incubate for 3-5 days.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with antibodies against T-cell markers (e.g., CD4, CD8) if desired.
-
Acquire the data on a flow cytometer. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.
-
Analyze the proliferation index and the percentage of divided cells.
-
Visualizations
Caption: Simplified PI3K/Akt signaling pathway showing the inhibitory action of this compound on PI3Kγ.
Caption: A logical workflow for troubleshooting common issues encountered during cellular assays with this compound.
References
- 1. Macrophage Polarization Assay [bio-protocol.org]
- 2. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. mucosalimmunology.ch [mucosalimmunology.ch]
- 5. researchgate.net [researchgate.net]
- 6. A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Improving the reproducibility of AZD3458 preclinical studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers and scientists in optimizing their preclinical studies with AZD3458.
Frequently Asked Questions (FAQs) & Troubleshooting
Compound Handling and Formulation
-
Q1: How should I dissolve and store this compound?
-
A1: this compound is soluble in DMSO.[1] For in vitro studies, prepare a stock solution in DMSO. For in vivo experiments, several dissolution methods can be employed. A common protocol involves preparing a stock solution in DMSO and then sequentially adding co-solvents such as PEG300, Tween-80, and saline.[2] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[2] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[2][3] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.[2]
-
-
Q2: I am observing precipitation of this compound during my in vivo formulation. What can I do?
In Vitro Experiments
-
Q3: What is the recommended concentration range for in vitro studies?
-
A3: this compound is a potent inhibitor of PI3Kγ. It inhibits the isolated gamma enzyme with an IC50 of 7.9 nM and the phosphorylation of Akt in cells with an IC50 of 8 nM.[4] It has been shown to inhibit human neutrophil activation with an IC50 of 50 nM.[4] In human macrophages, it inhibits pAKT S308/S473 at a free IC50 of 32 nM.[5][6] A starting concentration range of 10-100 nM is recommended for most cellular assays.
-
-
Q4: I am not observing the expected downstream signaling inhibition (e.g., pAkt). What could be the issue?
-
A4: Several factors could contribute to this:
-
Cellular Permeability: Ensure your cell type is permeable to this compound. While it is a small molecule, permeability can vary between cell lines.[7][8]
-
Assay Conditions: The timing of compound addition and stimulation (if any) is critical. Ensure that the cells are pre-incubated with this compound for a sufficient period before stimulation and subsequent lysis.
-
Compound Stability: Ensure the compound has been stored correctly and that the working solutions are freshly prepared.
-
PI3Kγ Expression: Confirm that your cell line of interest expresses PI3Kγ, as it is the primary target of this compound.[4]
-
-
-
Q5: Are there any known off-target effects of this compound?
-
A5: this compound is a highly selective PI3Kγ inhibitor.[2][4] It shows significantly lower potency against other PI3K isoforms (alpha, beta, and delta).[4] However, as with any kinase inhibitor, off-target effects are possible at higher concentrations.[9] It is recommended to perform dose-response experiments and include appropriate controls to verify that the observed phenotype is due to PI3Kγ inhibition.
-
In Vivo Experiments
-
Q6: What is a typical dosing regimen for in vivo studies?
-
Q7: Which preclinical models are suitable for studying the efficacy of this compound?
-
A7: this compound has shown anti-tumor effects in various syngeneic mouse models, including 4T1 (breast cancer), LLC (Lewis lung carcinoma), CT-26 (colon carcinoma), and MC-38 (colon adenocarcinoma).[1][5][10] These models are suitable for investigating the immunomodulatory effects of this compound, particularly in combination with checkpoint inhibitors.[1][5]
-
-
Q8: I am not observing a significant single-agent anti-tumor effect with this compound. Is this expected?
-
A8: While this compound can remodel the tumor microenvironment as a monotherapy, its most pronounced anti-tumor effects in preclinical models have been observed when used in combination with checkpoint inhibitors like anti-PD-1 or anti-PD-L1 antibodies.[5][10][11] The primary mechanism of this compound is to reverse the myeloid suppressive tumor microenvironment, thereby enhancing the efficacy of immunotherapies.[5][6]
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Target/Assay | IC50 | Reference |
| PI3Kγ (enzyme) | 7.9 nM | [4] |
| pAkt (cellular) | 8 nM | [4] |
| Human Neutrophil Activation | 50 nM | [4] |
| pAKT S308/S473 (human macrophages) | 32 nM (free IC50) | [5][6] |
| Mouse CD11b Activation | 30 nM (free IC50) | [5][6] |
Table 2: Selectivity Profile of this compound against PI3K Isoforms
| PI3K Isoform | Enzyme IC50 | Cellular IC50 | Reference |
| Gamma (γ) | 7.9 nM | 8 nM | [4] |
| Alpha (α) | 7.9 µM | <30 µM | [4] |
| Beta (β) | <30 µM | <30 µM | [4] |
| Delta (δ) | 0.3 µM | 1 µM | [4] |
Experimental Protocols
Protocol 1: In Vivo Formulation of this compound
This protocol is adapted from publicly available information for preparing this compound for oral administration in mice.[2]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
For a 1 mL final volume, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of saline to reach the final volume of 1 mL and mix thoroughly.
-
The final concentration of this formulation will be 2.08 mg/mL. The final solvent composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]
-
Administer the freshly prepared solution orally to the animals.
Protocol 2: Western Blot for pAkt/Akt Pathway Inhibition
Materials:
-
Cell line of interest (e.g., a macrophage cell line)
-
This compound
-
Appropriate cell culture medium
-
Stimulant (e.g., LPS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-pAkt (Ser473), anti-total Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
The next day, starve the cells in a serum-free medium for 2-4 hours.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0, 10, 30, 100, 300 nM) for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., LPS) for 15-30 minutes to induce Akt phosphorylation.
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
Quantify the band intensities and normalize the pAkt signal to total Akt and a loading control (e.g., GAPDH).
Mandatory Visualizations
Caption: PI3Kγ signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for preclinical evaluation of this compound.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound [openinnovation.astrazeneca.com]
- 5. Abstract 100: Novel selective PI3Kγ inhibitor this compound promotes anti-tumor immune responses and reverts resistance to immunotherapy in checkpoint blockade refractory preclinical models | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. NanoClick: A High Throughput, Target-Agnostic Peptide Cell Permeability Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Barrier Formation and Permeability Assays using Millicell® Hanging Cell Culture Inserts [sigmaaldrich.com]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. Macrophage Activation Status Rather than Repolarization Is Associated with Enhanced Checkpoint Activity in Combination with PI3Kγ Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Navigating the Nuances of AZD3458: A Technical Support Guide for Researchers
For Immediate Release
Researchers and drug development professionals employing the potent and selective PI3Kγ inhibitor, AZD3458, in their experiments now have access to a comprehensive technical support center. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges and interpret unexpected results. The initiative aims to facilitate smoother experimental workflows and a deeper understanding of this compound's mechanism of action.
The phosphoinositide 3-kinase gamma (PI3Kγ) pathway is a critical regulator of immune cell function, and its inhibition holds significant promise in oncology and inflammatory diseases. This compound is a key compound in exploring this pathway, and this guide is designed to support the scientific community in maximizing its research potential.
Troubleshooting Guides & FAQs
This section addresses common and unexpected issues that may arise during experiments with this compound, offering potential explanations and solutions.
| Issue/Question | Potential Cause(s) | Recommended Action(s) |
| Inconsistent or lower-than-expected potency (IC50) in in vitro assays. | - Compound solubility/stability: this compound may precipitate out of solution at higher concentrations or over time. - Cell health and density: Suboptimal cell conditions can affect drug response. - Assay interference: Components of the assay media or detection reagents may interact with the compound. | - Ensure complete solubilization of this compound, preparing fresh dilutions for each experiment.[1][2] - Monitor cell viability and ensure consistent seeding density. - Run appropriate vehicle controls and test for assay interference. |
| Unexpected cell toxicity in non-myeloid cell lines. | - Off-target effects: Although highly selective for PI3Kγ, off-target kinase inhibition can occur at high concentrations. - PI3Kγ-independent effects: The compound may have unforeseen biological activities. | - Perform dose-response curves to determine the therapeutic window. - Test the effect of other PI3K isoform inhibitors to assess specificity. - Consult literature for known off-target effects of similar compounds. |
| Variable or paradoxical effects on macrophage polarization (e.g., no clear M1/M2 shift). | - Complex tumor microenvironment signaling: Other signaling pathways may override the effect of PI3Kγ inhibition. - Heterogeneity of macrophage populations: Not all tumor-associated macrophages (TAMs) may respond uniformly.[3] - Assay timing: The kinetics of macrophage activation and polarization can vary. | - Analyze a broader range of activation markers beyond classic M1/M2 markers (e.g., MHCII, iNOS).[3] - Isolate and analyze distinct macrophage subpopulations from the tumor microenvironment. - Perform a time-course experiment to capture the dynamics of the response. |
| In vivo experiments show limited efficacy or unexpected toxicity. | - Suboptimal dosing or administration route: Inadequate drug exposure at the target site.[4] - Host-specific metabolic differences: The compound's pharmacokinetics may vary between mouse strains. - On-target immune-related adverse events: Inhibition of PI3Kγ in immune cells can lead to autoimmune-like toxicities.[5][6] | - Optimize the dose and schedule based on pharmacokinetic/pharmacodynamic (PK/PD) studies.[7] - For oral administration, ensure proper formulation to maximize bioavailability.[4] - Monitor animals closely for signs of colitis, pneumonitis, or other inflammatory responses.[6][8] |
| Discrepancies between in vitro and in vivo results. | - Tumor microenvironment complexity: The in vivo setting involves interactions with various cell types and factors not present in vitro. - Immune system involvement: The primary mechanism of this compound is immune modulation, which is not fully recapitulated in simple in vitro cultures. | - Utilize co-culture systems or 3D organoid models to better mimic the in vivo environment.[9] - Focus on immune cell-specific assays to dissect the mechanism of action. |
Key Experimental Protocols
Detailed methodologies for critical experiments are provided to ensure reproducibility and accuracy.
In Vitro Macrophage Activation Assay
Objective: To assess the effect of this compound on macrophage activation status.
Methodology:
-
Cell Culture: Culture bone marrow-derived macrophages (BMDMs) or a human monocyte cell line (e.g., THP-1) under standard conditions.
-
Macrophage Differentiation: Differentiate monocytes into macrophages using M-CSF.
-
Treatment: Pre-treat differentiated macrophages with varying concentrations of this compound or vehicle control for 2 hours.
-
Stimulation: Stimulate the macrophages with a pro-inflammatory stimulus (e.g., LPS) and an anti-inflammatory stimulus (e.g., IL-4) to induce different activation states.
-
Analysis: After 24-48 hours, analyze the expression of activation markers such as iNOS, CD86 (pro-inflammatory), and CD206, Arginase-1 (anti-inflammatory) by flow cytometry or qPCR. Analyze cytokine secretion (e.g., IL-12, IL-10, TNFα) in the supernatant by ELISA.
In Vivo Tumor Model Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound alone and in combination with checkpoint inhibitors in a syngeneic mouse model.
Methodology:
-
Tumor Implantation: Implant tumor cells (e.g., MC38 colon adenocarcinoma) subcutaneously into immunocompetent mice.
-
Tumor Growth Monitoring: Monitor tumor growth until tumors reach a palpable size (e.g., 50-100 mm³).
-
Treatment Groups: Randomize mice into treatment groups: Vehicle, this compound alone, anti-PD-1 antibody alone, and this compound in combination with anti-PD-1 antibody.
-
Dosing:
-
Administer this compound orally at a dose of 20 mg/kg, twice daily.[10]
-
Administer anti-PD-1 antibody via intraperitoneal injection at a dose of 10 mg/kg, three times a week.
-
-
Efficacy Assessment: Measure tumor volume and body weight regularly.
-
Pharmacodynamic Analysis: At the end of the study, collect tumors and spleens for analysis of immune cell infiltration and activation status by flow cytometry and immunohistochemistry.
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 (nM) |
| PI3Kγ | Enzyme Assay | 7.9 |
| PI3Kγ | Cellular (Akt Phosphorylation) | 8 |
| PI3Kα | Enzyme Assay | 7,900 |
| PI3Kβ | Enzyme Assay | <30,000 |
| PI3Kδ | Enzyme Assay | 300 |
| Human Neutrophil Activation | Cellular Assay | 50 |
| Data sourced from AstraZeneca Open Innovation.[11] |
Table 2: In Vivo Dosing for this compound and Checkpoint Inhibitors in Mouse Models
| Compound | Dose | Route of Administration | Dosing Schedule | Mouse Model(s) |
| This compound | 20 mg/kg | Oral (p.o.) | Twice daily (BID) | 4T1, LLC, CT-26, MC-38 |
| Anti-PD-1/PD-L1 | 10 mg/kg | Intraperitoneal (i.p.) | Three times a week | 4T1, LLC, CT-26, MC-38 |
| Data compiled from published preclinical studies.[8][12] |
Visualizing Experimental Concepts
To further clarify complex biological processes and experimental designs, the following diagrams have been generated using Graphviz.
Caption: Simplified PI3Kγ signaling pathway and the inhibitory action of this compound.
Caption: Workflow for in vitro macrophage activation and in vivo efficacy studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Macrophage Activation Status Rather than Repolarization Is Associated with Enhanced Checkpoint Activity in Combination with PI3Kγ Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancernetwork.com [cancernetwork.com]
- 6. onclive.com [onclive.com]
- 7. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 10. researchgate.net [researchgate.net]
- 11. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Common Toxicities of PI3K Inhibitors In Vivo
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with Phosphoinositide 3-kinase (PI3K) inhibitors in preclinical in vivo models.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1][2][3] Its frequent dysregulation in cancer has made it a prime target for therapeutic intervention.[3][4] PI3K inhibitors block the conversion of PIP2 to PIP3, preventing the activation of AKT and its downstream effectors.[5]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common toxicities encountered during in vivo studies with PI3K inhibitors and provides step-by-step guidance for their mitigation.
Hyperglycemia
Q1: Why do PI3K inhibitors, particularly PI3Kα inhibitors, cause hyperglycemia?
A: The PI3Kα isoform is a key component of the insulin signaling pathway.[6] It mediates glucose uptake into tissues like skeletal muscle and fat. Inhibition of PI3Kα leads to insulin resistance, reduced glucose uptake, and increased glucose production by the liver, resulting in elevated blood glucose levels (hyperglycemia).[1][7][8] This is considered an on-target effect.[7]
Q2: My mice are showing elevated blood glucose after treatment with a PI3Kα inhibitor. How should I manage this?
A: Proactive monitoring and management are crucial. Implement a tiered approach based on fasting blood glucose (FBG) levels.
Q3: What is the experimental protocol for a Glucose Tolerance Test (GTT) in mice?
A: A GTT is essential for quantifying the impact of a PI3K inhibitor on glucose metabolism.
| Step | Procedure |
| 1. Acclimation | Acclimate mice to handling and single housing for at least 3 days prior to the experiment. |
| 2. Fasting | Fast mice for 6 hours prior to the glucose challenge. Provide free access to water.[9] |
| 3. Baseline Glucose | At t=0, obtain a baseline blood glucose reading. Collect a small drop of blood from a tail snip onto a glucometer test strip.[10] |
| 4. Drug Administration | Administer the PI3K inhibitor at the desired dose and route. The timing relative to the glucose challenge should be based on the compound's pharmacokinetic profile (e.g., 1 hour prior).[11] |
| 5. Glucose Challenge | Administer a 2 g/kg D-glucose solution intraperitoneally (i.p.).[11][12] |
| 6. Blood Glucose Monitoring | Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose injection.[12] |
| 7. Data Analysis | Plot blood glucose concentration over time. Calculate the Area Under the Curve (AUC) to quantify glucose intolerance. |
Diarrhea and Colitis
Q1: My mice are developing diarrhea after treatment with a PI3Kδ inhibitor. What is the mechanism?
A: PI3Kδ is predominantly expressed in leukocytes and is crucial for immune cell function. Inhibition of PI3Kδ can disrupt immune homeostasis in the gut, leading to an inflammatory, autoimmune-like colitis that manifests as diarrhea.[8][11] This is a known on-target toxicity.[8]
Q2: How can I assess and manage diarrhea/colitis in my mouse model?
A: Monitor mice daily for clinical signs and calculate a Disease Activity Index (DAI). For management, a tiered approach is recommended.
Q3: What is the protocol for assessing the Disease Activity Index (DAI) for colitis?
A: The DAI is a composite score of three clinical parameters.
| Parameter | Score 0 | Score 1 | Score 2 | Score 3 | Score 4 |
| Weight Loss | None or gain | 1-5% | 6-10% | 11-15% | >15% |
| Stool Consistency | Normal | Soft but formed | Soft | Watery | - |
| Bleeding | None | Hemoccult positive | Hemoccult positive | Gross bleeding | Gross bleeding |
| Calculation | The DAI is the sum of the scores for each parameter, divided by 3. |
For a more definitive assessment, perform histological analysis of the colon at the end of the study. Tissues can be scored based on the degree of inflammatory cell infiltration and epithelial damage.[2][5]
Skin Rash (Cutaneous Toxicity)
Q1: What causes the skin rash observed with many PI3K inhibitors?
A: The PI3K/AKT pathway is important for the normal differentiation and survival of keratinocytes in the skin.[1] Inhibition of this pathway can disrupt skin homeostasis, leading to inflammatory skin reactions, which typically present as a maculopapular rash.[1][13]
Q2: How can I manage skin rash in my experimental animals?
A: Management depends on the severity of the rash. Prophylactic treatment with antihistamines can reduce the incidence and severity.[14]
| Severity (Grade) | Clinical Signs | Management Strategy |
| Grade 1 (Mild) | Faint erythema or macules. | Continue PI3K inhibitor. Apply topical corticosteroids (e.g., 1% hydrocortisone) and/or administer oral non-sedating antihistamines (e.g., cetirizine).[15] |
| Grade 2 (Moderate) | Moderate erythema, maculopapular rash covering <30% Body Surface Area (BSA). | Continue PI3K inhibitor. Use high-potency topical corticosteroids and oral antihistamines.[1] |
| Grade 3 (Severe) | Severe rash covering >30% BSA, or rash with blistering or ulceration. | Interrupt PI3K inhibitor. Administer systemic corticosteroids (e.g., prednisone). Once the rash improves to Grade ≤1, consider restarting the PI3K inhibitor at a reduced dose.[1] |
Q3: Is there a standardized protocol for scoring skin rash in mice?
A: A simplified scoring system based on the Draize test for dermal reactions can be adapted. Observe the application site at regular intervals (e.g., 24, 48, 72 hours) after drug administration.
| Reaction | Description | Score |
| Erythema | No erythema | 0 |
| Very slight erythema (barely perceptible) | 1 | |
| Well-defined erythema | 2 | |
| Moderate to severe erythema | 3 | |
| Severe erythema (beet-redness) to eschar formation | 4 | |
| Edema | No edema | 0 |
| Very slight edema (barely perceptible) | 1 | |
| Slight edema (edges of area well defined by definite raising) | 2 | |
| Moderate edema (raised approximately 1 mm) | 3 | |
| Severe edema (raised more than 1 mm and extending beyond the area of exposure) | 4 | |
| Calculation | The total score is the sum of the Erythema and Edema scores at each time point. |
Hepatotoxicity
Q1: Why do some PI3K inhibitors cause elevated liver enzymes?
A: Hepatotoxicity is a known, though less common, toxicity of PI3K inhibitors, particularly δ-isoform selective inhibitors like idelalisib and duvelisib.[8] The mechanism is thought to be immune-mediated, where inhibition of PI3Kδ disrupts T-cell regulation, leading to inflammatory damage to hepatocytes.
Q2: What is the best way to monitor for and manage hepatotoxicity in vivo?
A: Regular monitoring of liver function and histopathological assessment are key.
Experimental Protocol for Monitoring Hepatotoxicity:
| Step | Procedure |
| 1. Baseline Measurement | Prior to initiating treatment, collect a baseline blood sample to measure serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST). |
| 2. Routine Monitoring | Collect blood samples at regular intervals during the study (e.g., every 2 weeks for the first month, then monthly). |
| 3. Management Trigger | If ALT/AST levels rise to >3-5 times the Upper Limit of Normal (ULN), interrupt PI3K inhibitor treatment. |
| 4. Follow-up | Continue to monitor ALT/AST levels weekly. Once levels return to baseline or <3x ULN, the PI3K inhibitor can be re-introduced, often at a reduced dose.[8] |
| 5. Terminal Analysis | At the end of the study, collect liver tissue for histopathological analysis. Fix in 10% buffered formalin and perform H&E staining. |
Histopathological Scoring of Liver Injury:
| Grade | Description of Necrosis |
| 0 | No pathological changes or necrosis. |
| 1 | Degenerated hepatocytes with rare, single-cell necrosis. |
| 2 | Mild centrilobular necrosis in a small area around the central vein. |
| 3 | Moderate centrilobular necrosis, more severe and widespread than Grade 2. |
| 4 | Severe and extensive centrilobular necrosis. |
| Reference: Adapted from previously reported scoring systems.[4][6][11] |
Summary of Common Toxicities and Incidence Rates
The following table summarizes the incidence of common toxicities observed in clinical trials for several PI3K inhibitors. While this is clinical data, it provides valuable context for the expected toxicity profile in preclinical studies.
| Toxicity | Inhibitor (Target) | Any Grade Incidence (%) | Grade ≥3 Incidence (%) | Reference(s) |
| Hyperglycemia | Alpelisib (α) | 58 - 65% | 33 - 41% | [1] |
| Copanlisib (α/δ) | ~50% | 24 - 41% | ||
| Diarrhea/Colitis | Idelalisib (δ) | 37 - 42% | 14 - 15% | |
| Duvelisib (δ/γ) | ~47% | ~25% | ||
| Alpelisib (α) | 58% | 7% | ||
| Rash | Alpelisib (α) | 45 - 64% | 10 - 23% | [1] |
| Duvelisib (δ/γ) | ~30% | 17% | ||
| Idelalisib (δ) | 10 - 22% | <5% | ||
| Hepatotoxicity | Idelalisib (δ) | ~18% | ~14% | |
| (Elevated ALT/AST) | Duvelisib (δ/γ) | ~16% | ~12% | |
| Buparlisib (pan) | ~25% | ~15% |
References
- 1. Early Detection of Acute Drug-Induced Liver Injury in Mice by Noninvasive Near-Infrared Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Predicting Drug-Induced Liver Injury with Hu-liver Mice: One Step Closer to Drug Safety - TransCure bioServices [transcurebioservices.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Performance of preclinical models in predicting drug-induced liver injury in humans: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Characteristics of tertiary lymphoid structures in prostate cancer and the impact of neoadjuvant therapy on their formation and maturation [frontiersin.org]
- 10. Histopathological changes of acetaminophen-induced liver injury and subsequent liver regeneration in BALB/C and ICR mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The assessment of severe cutaneous adverse drug reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. veterinaryworld.org [veterinaryworld.org]
- 14. Frontiers | Case Report: A new noninvasive device-based treatment of a mesencephalic H3 K27M glioma [frontiersin.org]
- 15. JCI - Antiinflammatory actions of glucagon-like peptide-1–based therapies beyond metabolic benefits [jci.org]
Validation & Comparative
A Comparative Guide to PI3Kγ Inhibitors: AZD3458 vs. TG100-115
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two prominent phosphoinositide 3-kinase gamma (PI3Kγ) inhibitors: AZD3458 and TG100-115. This document outlines their mechanisms of action, summarizes key experimental data, and provides detailed experimental protocols to support further research and development.
Introduction
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a crucial role in various cellular processes, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking.[1] The class I PI3Kγ isoform is predominantly expressed in leukocytes and is a key regulator of immune cell proliferation, survival, migration, and activation.[2][3] This has made it an attractive therapeutic target for a range of diseases, including cancer, respiratory conditions, and inflammatory disorders.[2][4] This guide focuses on a comparative analysis of two small molecule inhibitors targeting PI3Kγ: this compound, a highly selective PI3Kγ inhibitor, and TG100-115, a dual PI3Kγ/δ inhibitor.
Mechanism of Action
This compound is a potent and highly selective inhibitor of the PI3Kγ catalytic subunit.[5][6] By inhibiting PI3Kγ, this compound can modulate the tumor microenvironment by repolarizing macrophages to a more immuno-stimulatory phenotype, thereby activating a T-cell mediated anti-tumor immune response.[2][3] This mechanism of action suggests its potential as a monotherapy and in combination with checkpoint inhibitors to overcome immunotherapy resistance.[2]
TG100-115 is a dual inhibitor of PI3Kγ and PI3Kδ.[7][8] The delta isoform of PI3K is also primarily expressed in leukocytes and plays a critical role in B-cell signaling and function. By targeting both isoforms, TG100-115 has demonstrated potential in treating conditions where both myeloid and lymphoid cell activity are implicated, such as in certain inflammatory diseases and cancers.[4] Interestingly, TG100-115 has also been identified as a potent inhibitor of TRPM7 kinase, which may contribute to its effects on cancer cell migration and invasion.[9]
Data Presentation
The following tables summarize the quantitative data for this compound and TG100-115, providing a direct comparison of their biochemical and cellular activities.
Table 1: In Vitro Inhibitory Activity (IC50/pIC50)
| Target | This compound | TG100-115 |
| PI3Kγ | 7.9 nM (Enzyme IC50)[5], pIC50: 9.1[6] | 83 nM (IC50)[7][8] |
| PI3Kδ | 0.3 mM (Enzyme IC50)[5], pIC50: 6.5[6] | 235 nM (IC50)[7][8] |
| PI3Kα | 7.9 mM (Enzyme IC50)[5], pIC50: 5.1[6] | >1 µM (IC50)[8] |
| PI3Kβ | <30 mM (Enzyme IC50)[5], pIC50: <4.5[6] | >1 µM (IC50)[8] |
| Cellular pAkt Inhibition | 8 nM (IC50)[5] | - |
| Human Neutrophil Activation | 50 nM (IC50)[5] | - |
| Human Macrophage pAkt S308/S473 Inhibition | 32 nM (free IC50)[2][3] | - |
| Mouse CD11b Activation | 30 nM (free IC50)[2][3] | - |
Table 2: Preclinical and Clinical Overview
| Feature | This compound | TG100-115 |
| Compound Class | Synthetic organic, isoindolinone chemotype[10] | Synthetic organic, 3,3'-(2,4-diaminopteridine-6,7-diyl)diphenol[11] |
| Route of Administration | Oral[5] | Intravenous injection, Aerosolized[4][7] |
| CNS Penetration | Low[5] | Not specified |
| Therapeutic Areas of Interest | Oncology, Respiratory, Inflammatory, Metabolic disorders[2] | Myocardial Infarction, Angioedema, Asthma, COPD[4][11] |
| Preclinical Models | Syngeneic mouse tumor models (4T1, LLC, CT-26, MC-38)[2][12] | Rodent and porcine models of myocardial ischemia, mouse asthma and COPD models[4][7] |
| Clinical Development Status | Preclinical[5] | Completed Phase 1/2 trial (NCT00103350) for myocardial infarction[7][13] |
Experimental Protocols
PI3K Kinase Assay (TG100-115)
A cell-free kinase assay was utilized to determine the IC50 values of TG100-115 against PI3K isoforms.[7]
-
Reaction Buffer: 20 mM Tris, 4 mM MgCl₂, 10 mM NaCl, pH 7.4.
-
Substrate: 50 µM D-myo-phosphatidylinositol 4,5-bisphosphate.
-
Enzyme: 250-500 ng/well of the desired PI3K isoform.
-
Procedure:
-
40 µL of the reaction buffer containing the substrate and PI3K isoform were aliquoted into 96-well plates.
-
2.5 µL of TG100-115 in DMSO was added to achieve final concentrations ranging from 1 nM to 100 µM.
-
Reactions were initiated by adding 10 µL of ATP to a final concentration of 3 µM.
-
After 90 minutes of incubation, 50 µL of Kinase-Glo® reagent was added to quantify residual ATP levels.
-
Luminosity was measured using an Ultra 384 instrument.
-
IC50 values were calculated from the experimental data using nonlinear curve fitting with Prism Version 4.[7]
-
Cellular Akt Phosphorylation Assay (this compound)
The cellular potency of this compound was determined by measuring the inhibition of Akt phosphorylation.[5]
-
Methodology: The specific cell line and detailed protocol for the cellular Akt phosphorylation assay for this compound are not detailed in the provided search results but is a standard method for assessing PI3K pathway inhibition. Generally, this involves stimulating cells with a growth factor to activate the PI3K pathway, treating with the inhibitor, and then measuring the levels of phosphorylated Akt (a downstream effector of PI3K) by methods such as Western blotting or ELISA.
In Vivo Tumor Microenvironment Remodeling Study (this compound)
The effect of this compound on the tumor microenvironment was assessed in an orthotopic breast tumor model.[2][3]
-
Animal Model: 4T1 orthotopic breast tumor model.
-
Treatment: Oral administration of this compound (20mg/Kg BID).
-
Analysis:
-
Tumor-associated macrophages were quantified by flow cytometry.
-
Expression of immunosuppressive markers CD206 and PD-L1 was measured by flow cytometry.
-
Myeloid-derived suppressor cell (MDSC)/neutrophil activation was assessed.
-
Cytotoxic T-cell activation was measured by GzmB and Perforin mRNA and protein expression.[2][3]
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: PI3Kγ signaling pathway and points of inhibition.
Caption: General workflow for a PI3K kinase inhibition assay.
Conclusion
This compound and TG100-115 are both potent inhibitors of PI3Kγ with distinct selectivity profiles and therapeutic applications. This compound's high selectivity for the gamma isoform makes it a promising candidate for immuno-oncology applications, with preclinical data supporting its role in remodeling the tumor microenvironment.[2][12] In contrast, TG100-115's dual inhibition of PI3Kγ and PI3Kδ, along with its progression to clinical trials for cardiovascular indications, highlights its potential in diseases with a broader inflammatory component.[7][13] The choice between these inhibitors will ultimately depend on the specific research question and the desired therapeutic outcome. This guide provides the necessary data and methodological insights to aid researchers in making an informed decision for their studies.
References
- 1. PI3K inhibitors are finally coming of age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Aerosolized phosphoinositide 3-kinase gamma/delta inhibitor TG100-115 [3-[2,4-diamino-6-(3-hydroxyphenyl)pteridin-7-yl]phenol] as a therapeutic candidate for asthma and chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound [openinnovation.astrazeneca.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Identification of TG100-115 as a new and potent TRPM7 kinase inhibitor, which suppresses breast cancer cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Macrophage Activation Status Rather than Repolarization Is Associated with Enhanced Checkpoint Activity in Combination with PI3Kγ Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. TG-100-115 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Selectivity of AZD3458 against PI3K alpha, beta, and delta isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the phosphoinositide 3-kinase (PI3K) inhibitor AZD3458, focusing on its selectivity for the class I isoforms alpha (α), beta (β), and delta (δ). The information is supported by experimental data and methodologies to offer a comprehensive resource for researchers in oncology and immunology.
Introduction to this compound and PI3K Signaling
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. The class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit. There are four isoforms of the class I catalytic subunit: p110α, p110β, p110γ, and p110δ. While the α and β isoforms are broadly expressed, the δ and γ isoforms are found predominantly in hematopoietic cells, making them attractive targets for immunological and hematological disorders.
This compound is a potent and highly selective inhibitor of the PI3K gamma (γ) isoform.[1] Its selectivity profile is crucial for understanding its mechanism of action and potential therapeutic applications, particularly in immuno-oncology.
Comparative Selectivity Profile of PI3K Inhibitors
The inhibitory activity of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates greater potency. To facilitate comparison across a wide range of potencies, IC50 values are often converted to pIC50 values (pIC50 = -log(IC50 in M)). A higher pIC50 value corresponds to a more potent inhibitor.
The table below summarizes the biochemical potency of this compound against the class I PI3K isoforms and compares it with other notable PI3K inhibitors with varying selectivity profiles.
| Inhibitor | PI3Kα | PI3Kβ | PI3Kδ | PI3Kγ | Selectivity Profile |
| This compound | pIC50: 5.1 (IC50: 7,943 nM) | pIC50: <4.5 (IC50: >31,623 nM) | pIC50: 6.5 (IC50: 316 nM) | pIC50: 9.1 (IC50: 0.8 nM) | γ-selective [1] |
| Alpelisib (BYL719) | IC50: 4.6 nM[2] | IC50: 1,156 nM[2] | IC50: 290 nM[2][3] | IC50: 250 nM[2][3] | α-selective[2][4] |
| Idelalisib (CAL-101) | IC50: 8,600 nM | IC50: 4,000 nM | IC50: 2.5 nM | IC50: 89 nM | δ-selective[5] |
| Duvelisib (IPI-145) | IC50: 740 nM | IC50: 1,830 nM | IC50: 2.5 nM | IC50: 27 nM | δ/γ-selective[6][7] |
| Copanlisib (BAY 80-6946) | IC50: 0.5 nM[8] | IC50: 3.7 nM | IC50: 0.7 nM[8] | IC50: 6.4 nM | Pan-Class I (α/δ dominant)[9][10][11] |
Note: IC50 values for this compound were calculated from the provided pIC50 values for comparative purposes.[1][12][13] A direct comparison of absolute IC50 values between different studies should be made with caution due to potential variations in assay conditions.
The data clearly illustrates that this compound is exceptionally potent against PI3Kγ, with significantly lower activity against the α, β, and δ isoforms, establishing it as a highly selective PI3Kγ inhibitor. This contrasts with other inhibitors like Alpelisib, which targets PI3Kα, and Idelalisib, which is selective for PI3Kδ.[2][14] Duvelisib demonstrates dual activity against both δ and γ isoforms, while Copanlisib acts as a pan-inhibitor with heightened activity against the α and δ isoforms.[10][11][15]
Visualizing the PI3K Signaling Pathway and Experimental Workflow
To better understand the context of this compound's activity, the following diagrams illustrate the PI3K signaling pathway and a typical experimental workflow for determining inhibitor selectivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phosphatidylinositol 3-Kinase α–Selective Inhibition With Alpelisib (BYL719) in PIK3CA-Altered Solid Tumors: Results From the First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K inhibitors: review and new strategies - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01676D [pubs.rsc.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ashpublications.org [ashpublications.org]
- 6. Duvelisib: A Phosphoinositide-3 Kinase δ/γ Inhibitor for Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Phase II evaluation of copanlisib, a selective inhibitor of Pi3kca, in patients with persistent or recurrent endometrial carcinoma harboring PIK3CA hotspot mutations: An NRG Oncology study (NRG-GY008) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. A Review of PI3K Inhibitors in B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. collaborativedrug.com [collaborativedrug.com]
- 13. biorxiv.org [biorxiv.org]
- 14. The PI3K∂-Selective Inhibitor Idelalisib Induces T- and NK-Cell Dysfunction Independently of B-Cell Malignancy-Associated Immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Safety and efficacy of dual PI3K-δ, γ inhibitor, duvelisib in patients with relapsed or refractory lymphoid neoplasms: A systematic review and meta-analysis of prospective clinical trials [frontiersin.org]
A Head-to-Head Comparison of AZD3458 with Other PI3Kγ Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase gamma (PI3Kγ) has emerged as a critical therapeutic target, particularly in immuno-oncology, due to its pivotal role in regulating immune cell function. This guide provides a comprehensive head-to-head comparison of AZD3458, a potent and selective PI3Kγ inhibitor, with other notable inhibitors in its class, including eganelisib (IPI-549), voxtalisib (SAR245409), TG100-115, duvelisib, and idelalisib. The following sections detail their performance based on preclinical data, supported by experimental methodologies, and an overview of their clinical development.
Performance Comparison of PI3Kγ Inhibitors
The following tables summarize the biochemical potency and cellular activity of this compound and its comparators. Data has been compiled from various preclinical studies to provide a comparative overview.
Table 1: Biochemical Potency (IC50) Against PI3K Isoforms
| Inhibitor | PI3Kγ (nM) | PI3Kα (nM) | PI3Kβ (nM) | PI3Kδ (nM) |
| This compound | 7.9 [1] | 7,900,000[1] | <30,000,000[1] | 300,000[1] |
| Eganelisib (IPI-549) | 1.2[2] | >180 | >180 | >180 |
| Voxtalisib (SAR245409) | 9[3] | 39[3] | 113[3] | 43[3] |
| TG100-115 | 83[4] | 1,300[4] | 1,200[4] | 235[4] |
| Duvelisib | - | - | - | - |
| Idelalisib | 2,100[5] | 8,600[5] | 4,000[5] | 19[5] |
Table 2: Cellular Activity and Selectivity
| Inhibitor | Cellular IC50 (p-Akt inhibition) | Selectivity (over other isoforms) | Key Cellular Effects |
| This compound | 8 nM [1] | High selectivity for PI3Kγ over α, β, and δ isoforms[1][6]. | Inhibits Akt phosphorylation in cells and human neutrophil activation[1]. Promotes a cytotoxic switch in macrophages, enhancing anti-tumor immunity[7][8]. |
| Eganelisib (IPI-549) | 1.2 nM[2] | ≥150-fold selectivity over other class I PI3K isoforms[2]. | Reprograms immunosuppressive tumor-associated myeloid cells to an immune-stimulatory phenotype[9]. |
| Voxtalisib (SAR245409) | - | Pan-Class I PI3K and mTOR inhibitor[5][10]. | Inhibits PI3K/mTOR signaling, leading to decreased cell viability and apoptosis in cancer cell lines[3]. |
| TG100-115 | - | Dual PI3Kγ/δ inhibitor with little effect on α and β isoforms[4]. | Reduces edema, inflammation, and vascular permeability in preclinical models[4]. |
| Duvelisib | - | Oral dual inhibitor of PI3Kδ and PI3Kγ. | Induces cell-autonomous killing of T-cell lymphoma lines and reprograms tumor-associated macrophages. |
| Idelalisib | EC50 of 6-8.9 nM (B-cell proliferation and basophil activation)[5] | Highly selective for PI3Kδ[5]. | Primarily targets PI3Kδ, blocking B-cell receptor signaling and promoting apoptosis in malignant B-cells[5]. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
PI3Kγ Signaling Pathway
The PI3Kγ signaling pathway is a key regulator of immune cell trafficking and function. Its activation by G-protein coupled receptors (GPCRs) or Receptor Tyrosine Kinases (RTKs) leads to the phosphorylation of PIP2 to PIP3, initiating a cascade of downstream signaling events.
Experimental Workflow: Biochemical Kinase Assay
Biochemical kinase assays are fundamental for determining the direct inhibitory effect of a compound on the enzymatic activity of PI3Kγ. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Experimental Workflow: Cellular p-Akt Western Blot
To assess the inhibitor's activity within a cellular context, the phosphorylation of Akt (a downstream target of PI3Kγ) is commonly measured via Western blot.
References
- 1. This compound [openinnovation.astrazeneca.com]
- 2. Voxtalisib - Wikipedia [en.wikipedia.org]
- 3. The Role of PI3k-Gamma Modulation in Bacterial Infection: A Review of the Literature and Selected Experimental Observations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. Macrophage Activation Status Rather than Repolarization Is Associated with Enhanced Checkpoint Activity in Combination with PI3Kγ Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Eganelisib, a First-in-Class PI3K-γ Inhibitor, in Patients with Advanced Solid Tumors: Results of the Phase 1/1b MARIO-1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of PI3Kγ in the immune system: new insights and translational implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activity of the PI3K-δ,γ inhibitor duvelisib in a phase 1 trial and preclinical models of T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Anti-Tumor Immunity: A Comparative Guide to AZD3458 in Oncology Models
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the novel PI3Kγ inhibitor AZD3458 against other immunomodulatory agents, supported by preclinical data and detailed experimental protocols.
This guide provides a comprehensive analysis of this compound, a potent and highly selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) enzyme. By targeting PI3Kγ, which is predominantly expressed in myeloid cells, this compound remodels the tumor microenvironment (TME) from an immunosuppressive to an immune-active state. This mechanism offers a promising strategy to enhance the efficacy of cancer immunotherapies, particularly in patients resistant to checkpoint inhibitors. This document compares the preclinical performance of this compound with alternative PI3Kγ inhibitors and other relevant therapies, presenting key data to inform future research and development.
Mechanism of Action: Reshaping the Tumor Battlefield
This compound functions by inhibiting PI3Kγ, a critical signaling node in myeloid cells, especially tumor-associated macrophages (TAMs). Within the TME, PI3Kγ signaling promotes an immunosuppressive M2-like macrophage phenotype, which hinders T-cell-mediated tumor destruction. By blocking this pathway, this compound effectively reprograms these macrophages towards a pro-inflammatory, anti-tumor M1-like state. This shift is characterized by a decrease in immunosuppressive markers and an increase in cytotoxic T-cell activation, ultimately restoring and augmenting the body's natural anti-tumor immune response.[1][2]
Below is a diagram illustrating the PI3Kγ signaling pathway in macrophages and the therapeutic intervention point of this compound.
Comparative Efficacy of PI3Kγ Inhibitors
The anti-tumor efficacy of this compound has been evaluated in multiple syngeneic mouse models, which possess a fully competent immune system, making them ideal for studying immunotherapies. The data consistently demonstrates that while monotherapy shows modest effects, the combination of this compound with checkpoint inhibitors (CPIs) like anti-PD-1 or anti-PD-L1 leads to significantly enhanced tumor growth inhibition.
In Vitro Potency and Selectivity
The following table summarizes the in vitro inhibitory activity of this compound and key comparators.
| Compound | Target(s) | IC50 (Enzyme Assay) | Cellular IC50 | Key Selectivity |
| This compound | PI3Kγ | 7.9 nM[3] | 8 nM (p-AKT)[3] | >100-fold vs. PI3Kδ[1][2] |
| Eganelisib (IPI-549) | PI3Kγ | 1.2 nM[4] | Not specified | ≥150-fold vs. other Class I PI3Ks[4] |
| Duvelisib | PI3Kδ, PI3Kγ | δ: 2.5 nM, γ: 27 nM | Not specified | Dual inhibitor |
In Vivo Anti-Tumor Efficacy in Syngeneic Models
This table compares the in vivo performance of this compound with Eganelisib (IPI-549) in common preclinical cancer models. Data is presented as Tumor Growth Inhibition (TGI), where available.
| Cancer Model | Treatment | This compound TGI (%) | Eganelisib (IPI-549) TGI (%) | Notes |
| 4T1 (Breast) | Monotherapy | Modest | 39.5% - 51.5%[5] | This compound decreased TAMs by 20% in this model.[6] |
| + anti-PD-1/PD-L1 | Significant enhancement[6] | Enhanced response[7] | Both agents overcome resistance to CPIs. | |
| MC38 (Colon) | Monotherapy | Not specified | 45.1%[5] | |
| + anti-PD-1/PD-L1 | Significant enhancement[5] | Enhanced response[1] | ||
| CT26 (Colon) | + anti-PD-1/PD-L1 | Significant enhancement[6] | Not specified | |
| LLC (Lung) | + anti-PD-1/PD-L1 | Significant enhancement[6] | Not specified |
TGI data for this compound is described qualitatively as having "greater anti-tumor effects" in combination therapy in cited literature; specific percentages were not consistently available.
Experimental Protocols and Methodologies
Detailed and reproducible methodologies are crucial for the evaluation of novel therapeutics. Below are protocols for key experiments cited in this guide.
In Vivo Syngeneic Mouse Model Efficacy Studies
This workflow outlines the typical process for assessing the in vivo efficacy of agents like this compound.
1. Cell Lines and Culture:
-
4T1 (Breast Carcinoma): Maintained in RPMI-1640 medium supplemented with 10% FBS.
-
MC38 and CT26 (Colon Adenocarcinoma): Maintained in DMEM medium supplemented with 10% FBS.
-
All cells are cultured at 37°C in a humidified atmosphere with 5% CO2.
2. Animal Models:
-
Female BALB/c mice (for 4T1 and CT26 models) or C57BL/6 mice (for MC38 model), aged 6-8 weeks, are used.
-
Tumor cells (e.g., 1 x 10^5 for 4T1, 5 x 10^5 for CT26) are implanted subcutaneously or orthotopically into the mammary fat pad for 4T1.
3. Drug Formulation and Administration:
-
This compound: Formulated for oral gavage (p.o.). A recommended vehicle consists of Dimethyl sulfoxide (DMSO), PEG300, Tween-80, and saline.[8] The working solution should be prepared fresh daily.[8] A typical dose is 20 mg/kg, administered twice daily (BID).[6]
-
Checkpoint Inhibitors (e.g., anti-PD-1): Typically administered via intraperitoneal (IP) injection at a dose of 10 mg/kg, three times per week.[6]
4. Efficacy Assessment:
-
Tumor volumes are measured 2-3 times per week using digital calipers (Volume = 0.5 x Length x Width²).
-
Tumor Growth Inhibition (TGI) is calculated at the end of the study.
-
At termination, tumors are harvested for downstream analysis.
5. Pharmacodynamic Analysis (Flow Cytometry):
-
Harvested tumors are mechanically and enzymatically dissociated into single-cell suspensions.
-
Cells are stained with fluorescently-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD8, CD11b, F4/80, CD206) to quantify changes in immune cell populations within the TME.
Conclusion and Future Directions
The preclinical data strongly support the therapeutic hypothesis that selective inhibition of PI3Kγ with this compound is an effective strategy for remodeling the tumor microenvironment and overcoming resistance to immunotherapy. As a monotherapy, its effects are modest, but in combination with checkpoint inhibitors, it demonstrates significant potential to improve anti-tumor responses across various cancer models.
Compared to other PI3Kγ inhibitors like Eganelisib, this compound shows a similar mechanism of action and efficacy profile in preclinical settings. The choice between these agents in future clinical development may depend on differences in their pharmacokinetic properties, safety profiles, and patient stratification strategies. The dual PI3K-δ/γ inhibitor Duvelisib offers a broader mechanism but may also come with a different toxicity profile; its primary application appears to be in hematologic malignancies.[9][10][11]
Further studies should focus on direct, head-to-head comparisons of these agents in standardized preclinical models to delineate subtle differences in efficacy and mechanism. Additionally, identifying biomarkers to predict which patients are most likely to benefit from PI3Kγ inhibition will be critical for the successful clinical translation of drugs like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound [openinnovation.astrazeneca.com]
- 4. Eganelisib, a First-in-Class PI3K-γ Inhibitor, in Patients with Advanced Solid Tumors: Results of the Phase 1/1b MARIO-1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Activity of the PI3K-δ,γ inhibitor duvelisib in a phase 1 trial and preclinical models of T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Duvelisib, a novel oral dual inhibitor of PI3K-δ,γ, is clinically active in advanced hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to AZD3458 and Dual PI3Kδ/γ Inhibitors like AZD8154
This guide provides an objective comparison between the selective PI3Kγ inhibitor, AZD3458, and dual PI3Kδ/γ inhibitors, with a focus on AZD8154. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting phosphoinositide 3-kinase (PI3K) isoforms in immunology and oncology.
Introduction to PI3Kδ and PI3Kγ Inhibition
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular functions, including cell growth, proliferation, and survival.[1][2][3] Within the Class I PI3K family, the p110δ (PI3Kδ) and p110γ (PI3Kγ) isoforms are predominantly expressed in immune cells, making them attractive targets for modulating immune responses in various diseases.[1][2][4][5]
-
PI3Kδ is crucial for the function of adaptive immune cells, particularly B and T lymphocytes. Its inhibition can attenuate immune responses, which has been explored in autoimmune diseases and B-cell malignancies.[1][2][4]
-
PI3Kγ plays a key role in the function of myeloid cells, such as macrophages and neutrophils.[1][2][5] It is involved in myeloid cell trafficking, polarization, and the establishment of an immunosuppressive tumor microenvironment (TME).[6][7]
This guide compares two distinct strategies for targeting these isoforms: selective inhibition of PI3Kγ with This compound , and dual inhibition of both PI3Kδ and PI3Kγ with compounds like AZD8154 .
Mechanism of Action
This compound: The Selective PI3Kγ Inhibitor
This compound is an orally bioavailable and highly selective inhibitor of the PI3Kγ isoform.[6][8] Its primary mechanism in the context of cancer is to remodel the immunosuppressive tumor microenvironment.[9][10] By inhibiting PI3Kγ in myeloid cells, particularly tumor-associated macrophages (TAMs), this compound is designed to:
-
Switch macrophage phenotype: Instead of outright repolarizing macrophages, this compound promotes a "cytotoxic switch," turning them into activated, antigen-presenting cells.[11][12] This is associated with increased expression of markers like iNOS and MHCII and a shift in cytokine production, such as reduced IL-10.[11]
-
Enhance T-cell activity: The activation of macrophages leads to an enhanced anti-tumor response mediated by CD8+ T-cells.[9][11]
-
Overcome immunotherapy resistance: this compound has shown the ability to revert resistance to checkpoint inhibitors (e.g., anti-PD-1/PD-L1) in preclinical models.[6][9][10]
AZD8154: The Dual PI3Kδ/γ Inhibitor
AZD8154 is a potent, inhaled dual inhibitor of both PI3Kδ and PI3Kγ.[13][14][15] This dual-inhibition profile allows it to modulate a broader range of immune cells, including both the myeloid and lymphoid lineages. Developed primarily as a treatment for respiratory diseases like asthma, its mechanism involves:
-
Broad anti-inflammatory effects: By inhibiting PI3Kδ, AZD8154 can suppress lymphocyte activity, while the inhibition of PI3Kγ targets myeloid cells like neutrophils and eosinophils, which are key drivers of airway inflammation.[14][16][17]
-
Synergistic cytokine modulation: Studies have shown a synergistic advantage of inhibiting both isoforms over a single isoform in modulating the release of cytokines from peripheral blood mononuclear cells (PBMCs) of asthmatic patients.[14]
-
Local administration: Its formulation as an inhaled therapeutic is designed to deliver the drug directly to the lungs, achieving high local concentrations and minimizing systemic exposure.[15][18][19]
Data Presentation
Table 1: In Vitro Potency and Selectivity
| Compound | Target | Human pIC₅₀ | Human IC₅₀ (nM) | Selectivity Profile |
| This compound | PI3Kγ | 9.1 [20] | 7.9 (enzyme) [21], 8 (cellular) [6][10][21] | Highly selective for PI3Kγ. It is over 100-fold selective against PI3Kδ.[6][10] |
| PI3Kδ | 6.5[20] | 0.3 mM (enzyme), 1 mM (cellular)[21] | ||
| PI3Kα | 5.1[20] | 7.9 mM (enzyme), <30 mM (cellular)[21] | ||
| PI3Kβ | <4.5[20] | <30 mM (enzyme & cellular)[21] | ||
| AZD8154 | PI3Kγ | 9.1 [13] | 0.79 [13] | Potent dual inhibitor of PI3Kγ and PI3Kδ. |
| PI3Kδ | 9.2 [13] | 0.69 [13] | ||
| PI3Kα | 7.2[13] | 61[13] | ||
| PI3Kβ | 5.9[13] | 1400[13] |
Table 2: Preclinical Efficacy Highlights
| Compound | Therapeutic Area | Model | Key Findings |
| This compound | Immuno-Oncology | 4T1, LLC, CT-26, MC-38 syngeneic mouse tumor models | - Enhanced anti-tumor effects when combined with checkpoint inhibitors (α-PD-1/α-PD-L1).[6][9][10][11] - Remodeled the tumor microenvironment by decreasing TAMs and reducing immunosuppressive markers (CD206, PD-L1).[9][10] - Promoted cytotoxic T-cell activation (increased GzmB and Perforin).[9][10] |
| AZD8154 | Respiratory | Rat ovalbumin (OVA) challenge model of allergic asthma | - Dose-dependently inhibited influx of eosinophils, lymphocytes, and neutrophils into the lung.[14] - Inhibited the release of key cytokines (IL-13, IL-17).[13][14] - Reduced late asthmatic response and airway inflammation.[17][22] |
| Respiratory | Tissues from severe asthmatics | - Dose-dependently inhibited cytokine release from PBMCs and expression of CD11b on eosinophils and neutrophils.[13] |
Table 3: Pharmacokinetics and Administration
| Feature | This compound | AZD8154 |
| Modality | Small Molecule[21] | Small Molecule[13] |
| Route of Administration | Oral[6][21] | Inhaled (Topical)[13][18] |
| CNS Penetrance | Low[21] | Low[13] |
| Key PK Characteristics | Orally bioavailable.[6] | Prolonged lung retention and a half-life supporting once-daily dosing.[18][23] High pulmonary bioavailability (94%).[24][25] |
| Clinical Status | Preclinical; described as a clinical candidate.[10][21] | Phase 1 clinical trials completed.[14][18][23][26] Development appears to have been discontinued.[27] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
PI3K Enzyme Inhibition Assay (General Protocol)
A common method to determine the potency (IC₅₀) of kinase inhibitors is a biochemical assay that measures the conversion of PIP2 to PIP3.
-
Reagents and Materials: Recombinant human PI3K isoforms (α, β, δ, γ), PIP2 substrate, ATP, kinase buffer, and a detection system (e.g., fluorescence-based or luminescence-based).[3]
-
Procedure:
-
The inhibitor (this compound or AZD8154) is serially diluted to various concentrations.
-
The recombinant PI3K enzyme is pre-incubated with the inhibitor for a defined period (e.g., 10-15 minutes) at room temperature.[28]
-
The kinase reaction is initiated by adding a mixture of PIP2 substrate and ATP.
-
The reaction is allowed to proceed for a set time (e.g., 1 hour) at room temperature.[28]
-
The reaction is stopped, and the amount of PIP3 product is quantified. Detection can be achieved using a fluorescently labeled PIP3-binding protein or an antibody-based system (e.g., HTRF, AlphaLISA).[3]
-
-
Data Analysis: The amount of PIP3 produced is plotted against the inhibitor concentration. A dose-response curve is fitted to the data to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
In Vivo Tumor Model: Syngeneic Mouse (for this compound)
This protocol assesses the anti-tumor efficacy of this compound, alone and in combination with checkpoint inhibitors.
-
Cell Lines and Animals: Syngeneic tumor cell lines (e.g., 4T1 breast cancer, MC38 colon adenocarcinoma) are implanted orthotopically or subcutaneously into immunocompetent mice (e.g., BALB/c or C57BL/6).[10][11]
-
Treatment: Once tumors are established, mice are randomized into treatment groups. This compound is typically administered orally (e.g., 20mg/kg, twice daily).[10] Checkpoint inhibitors (e.g., anti-PD-1 antibodies, 10mg/kg) are administered via intraperitoneal injection on a defined schedule.[9][10]
-
Monitoring: Tumor volume is measured regularly with calipers. Animal body weight and overall health are also monitored.
-
Endpoint Analysis: At the end of the study, tumors are excised. A portion of the tumor is processed into a single-cell suspension for flow cytometry to analyze immune cell populations (e.g., CD8+ T-cells, TAMs, MDSCs) and their activation status (e.g., GzmB, CD206).[9][10] Another portion can be used for gene expression analysis or immunohistochemistry.[10]
In Vivo Asthma Model: Rat Ovalbumin Challenge (for AZD8154)
This protocol evaluates the effect of inhaled AZD8154 on features of allergic asthma.[14][22]
-
Animals and Sensitization: Brown-Norway rats are sensitized to ovalbumin (OVA) via intraperitoneal injections of OVA mixed with an adjuvant (e.g., alum).[29]
-
Drug Administration: Prior to the antigen challenge, rats receive AZD8154 or vehicle control via intratracheal administration or inhalation to ensure direct delivery to the lungs.[17][29]
-
Antigen Challenge: Sensitized rats are exposed to an aerosolized solution of OVA to induce an asthmatic response.[14][29]
-
Endpoint Measurement:
-
Lung Function: The late asthmatic response (LAR) is assessed by measuring changes in airway resistance and compliance for several hours post-challenge.[22][29]
-
Bronchoalveolar Lavage (BAL): At a specified time post-challenge (e.g., 24 hours), a BAL is performed to collect fluid from the lungs. The fluid is analyzed to count the number of inflammatory cells, such as neutrophils and eosinophils.[14]
-
Target Engagement: Lung tissue can be collected to measure levels of phosphorylated Akt (pAkt) or phosphorylated S6 ribosomal protein as biomarkers of PI3K pathway inhibition.[14][22]
-
Conclusion
The comparison between this compound and AZD8154 highlights two distinct therapeutic strategies emerging from the targeted inhibition of PI3K isoforms.
-
This compound represents a focused immuno-oncology approach. Its high selectivity for PI3Kγ is tailored to modulate the myeloid compartment of the tumor microenvironment, aiming to reverse immune suppression and enhance the efficacy of other immunotherapies like checkpoint inhibitors. Its development as an oral agent is suited for chronic dosing in cancer treatment.
-
AZD8154 embodies a broader anti-inflammatory strategy. By dually inhibiting both PI3Kδ and PI3Kγ, it targets both the lymphoid and myeloid arms of the immune system. This dual action, combined with its inhaled delivery, was optimized for treating localized inflammation in respiratory diseases like asthma, where multiple immune cell types contribute to the pathology.[14][15][16]
The choice between a selective PI3Kγ inhibitor and a dual PI3Kδ/γ inhibitor is therefore highly dependent on the therapeutic context. For systemic cancers where myeloid-driven immune suppression is a key resistance mechanism, a selective PI3Kγ inhibitor like this compound offers a targeted approach. For complex inflammatory conditions involving multiple immune lineages, a dual inhibitor like AZD8154 may provide a more comprehensive blockade, with local delivery being a key strategy to mitigate potential systemic side effects associated with broader PI3K inhibition.
References
- 1. The role of PI3Kγ in the immune system: new insights and translational implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Dual inhibition of phosphoinositide 3-kinases delta and gamma reduces chronic B cell activation and autoantibody production in a mouse model of lupus [frontiersin.org]
- 3. High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. Signalling by the phosphoinositide 3-kinase family in immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. axonmedchem.com [axonmedchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Macrophage Activation Status Rather than Repolarization Is Associated with Enhanced Checkpoint Activity in Combination with PI3Kγ Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. AZD8154 [openinnovation.astrazeneca.com]
- 14. Discovery of AZD8154, a dual PI3Kγδ inhibitor, as an inhaled treatment for asthma [morressier.com]
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- 16. researchgate.net [researchgate.net]
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- 19. pubs.acs.org [pubs.acs.org]
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- 23. Characterisation of pharmacokinetics, safety and tolerability in a first-in-human study for AZD8154, a novel inhaled selective PI3Kγδ dual inhibitor targeting airway inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. atsjournals.org [atsjournals.org]
- 25. publications.ersnet.org [publications.ersnet.org]
- 26. ClinicalTrials.gov [clinicaltrials.gov]
- 27. drughunter.com [drughunter.com]
- 28. sigmaaldrich.cn [sigmaaldrich.cn]
- 29. atsjournals.org [atsjournals.org]
Decoding Macrophage Activation: A Comparative Guide to AZD3458 and Other Immunomodulators
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of AZD3458-mediated macrophage activation against alternative immunomodulatory agents. We provide a comprehensive analysis supported by experimental data to aid in the evaluation of compounds for macrophage-targeted therapies.
Recent studies have highlighted that the selective PI3Kγ inhibitor, this compound, does not induce a classical M1 or M2 macrophage repolarization. Instead, it fosters a unique state of macrophage activation characterized by enhanced antigen presentation and cytotoxic potential. This guide will delve into the nuances of this compound's effects and compare its performance with other key macrophage-modulating compounds, providing a clear perspective for researchers in the field.
Performance Comparison of Macrophage Modulators
The following tables summarize the quantitative effects of this compound and selected alternative compounds on key macrophage activation markers. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.
Table 1: Effect of PI3Kγ Inhibitors on Macrophage Phenotype
| Compound | Target | Key Effects | Quantitative Data Highlights |
| This compound | PI3Kγ | Promotes a "cytotoxic switch" to an activated, antigen-presenting phenotype.[1][2] | - Increases expression of MHCII and iNOS.[1][2] - Reduces secretion of the immunosuppressive cytokine IL-10.[1][2] - An early report noted an increased IL-12/IL-10 ratio. |
| IPI-549 | PI3Kγ | Induces a shift from an immunosuppressive M2 phenotype to a pro-inflammatory M1 phenotype.[3] | - Leads to an increased frequency of tumor-infiltrating CD8+ T cells.[3] |
Table 2: Effect of Alternative Macrophage Modulators
| Compound Class | Examples | Key Effects | Quantitative Data Highlights |
| CSF-1R Inhibitors | PLX3397, BLZ945 | Can lead to either depletion or reprogramming of tumor-associated macrophages (TAMs), often reducing M2-like markers. | - PLX3397 treatment can decrease the expression of the M2 marker CD163 and increase the M1 marker CD86 on M2 macrophages. |
| Toll-like Receptor (TLR) Agonists | R848 (TLR7/8), CpG-2006 (TLR9) | Potent inducers of M1 macrophage polarization, promoting a pro-inflammatory state. | - R848 and CpG-2006 can induce the expression of M1-signature genes in macrophages. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathway of PI3Kγ Inhibition in Macrophages
Caption: PI3Kγ signaling pathway in macrophages and the inhibitory effect of this compound.
Experimental Workflow for In Vitro Macrophage Activation Assaydot
References
Independent Validation of AZD3458's Synergy with Checkpoint Blockade: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical evidence supporting the synergistic anti-tumor activity of AZD3458, a selective PI3Kγ inhibitor, with immune checkpoint blockade. As truly independent validation of this compound is not yet extensively published, this document compares the available data from AstraZeneca, the developer of this compound, with published data on IPI-549 (eganelisib), another selective PI3Kγ inhibitor, from various research groups. This comparative analysis aims to offer a broader perspective on the potential of this drug class in immuno-oncology.
Mechanism of Action: Reshaping the Tumor Microenvironment
This compound and other selective PI3Kγ inhibitors are designed to modulate the tumor microenvironment (TME). The primary mechanism of action involves the inhibition of the phosphoinositide 3-kinase gamma (PI3Kγ) enzyme, which is highly expressed in myeloid cells, including tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs). By inhibiting PI3Kγ, these drugs aim to repolarize immunosuppressive M2-like macrophages to an anti-tumor M1-like phenotype and reduce the population of MDSCs. This shift in the TME is hypothesized to enhance the efficacy of immune checkpoint inhibitors (ICIs) by promoting a more robust anti-tumor T-cell response.[1][2]
Caption: PI3Kγ inhibition by drugs like this compound remodels the TME to enhance anti-tumor immunity.
Preclinical Efficacy: A Comparative Summary
The following tables summarize the key preclinical findings for this compound (data from AstraZeneca) and IPI-549 (data from various sources) in combination with checkpoint inhibitors.
Table 1: In Vivo Anti-Tumor Efficacy in Syngeneic Mouse Models
| Compound | Cancer Model | Combination Therapy | Key Efficacy Readout | Reference |
| This compound | 4T1 (Breast) | This compound + anti-PD-L1 | Greater anti-tumor effect than checkpoint inhibitor alone. | [2] |
| LLC (Lung) | This compound + anti-PD-1/PD-L1 | Greater anti-tumor effects than checkpoint inhibitor alone. | [2] | |
| CT-26 (Colon) | This compound + anti-PD-1/PD-L1 | Enhanced anti-tumor activity.[3] | [2][3] | |
| MC-38 (Colon) | This compound + anti-PD-1/PD-L1 | Greater anti-tumor effects than checkpoint inhibitor alone.[2][3] | [2][3] | |
| IPI-549 | B16-GMCSF (Melanoma) | IPI-549 + anti-PD-1 | 20% complete tumor regressions with combination therapy. | |
| 4T1 (Breast) | IPI-549 + anti-PD-1/CTLA-4 | Double checkpoint blockade alone did not result in complete regressions, suggesting a role for PI3Kγ inhibition. |
Table 2: Modulation of the Tumor Microenvironment
| Compound | Cancer Model | Key Biomarker Changes | Reference |
| This compound | 4T1 (Breast) | - 20% decrease in tumor-associated macrophages (TAMs).- Reduced expression of CD206 (M2 marker) and PD-L1. | [2] |
| CT-26 (Colon) | - 2-fold increase in granzyme B (GzmB) mRNA, indicating cytotoxic T-cell activation. | [4] | |
| MC-38 (Colon) | - Increased CD8+ T-cell activation.- Increased antigen-presenting (MHCII+) and cytotoxic (iNOS+) macrophages. | [3] | |
| IPI-549 | 4T1 & B16-GMCSF | - Increased M1/M2 macrophage ratio.- Improved T-cell effector function. |
Experimental Protocols
Detailed methodologies are crucial for the independent validation and replication of scientific findings. Below are summaries of the experimental protocols used in the key studies cited.
This compound In Vivo Studies (AstraZeneca)
-
Animal Models: Female BALB/c mice were used for the 4T1 and CT-26 tumor models, and female C57BL/6 mice were used for the LLC and MC-38 tumor models.
-
Tumor Cell Implantation: Tumor cells were implanted subcutaneously into the flank of the mice.
-
Treatment Regimen:
-
This compound was administered orally (p.o.) at a dose of 20 mg/kg, twice daily (BID).
-
Anti-PD-1 or anti-PD-L1 antibodies were administered intraperitoneally (i.p.) at a dose of 10 mg/kg, three times a week.[2]
-
-
Efficacy Assessment: Tumor volumes were measured regularly using calipers.
-
Pharmacodynamic Analysis: Tumors were harvested for analysis of immune cell populations by flow cytometry and gene expression by mRNA analysis.
IPI-549 In Vivo Studies
-
Animal Models: BALB/c mice were used for the 4T1 tumor model, and C57BL/6 mice were used for the B16-GMCSF tumor model.
-
Tumor Cell Implantation: 4T1 cells were implanted subcutaneously, and B16-GMCSF cells were implanted intradermally.
-
Treatment Regimen:
-
IPI-549 was dissolved in 5% 1-Methyl-2-pyrrolidinone in Polyethylene Glycol 400 and administered by oral gavage once a day.
-
Anti-PD-1 and anti-CTLA-4 antibodies were administered as single agents or in combination.
-
-
Efficacy Assessment: Tumor volume was measured, and survival was monitored.
-
Immunophenotyping: Tumors were analyzed for immune cell infiltration (CD11b+, CD8+, CD4+, Tregs) by flow cytometry.
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for evaluating the synergy between a PI3Kγ inhibitor and a checkpoint inhibitor, and the logical relationship between the observed effects.
Caption: A standard workflow for preclinical assessment of combination immunotherapy.
Caption: The synergistic effect arises from complementary mechanisms of action.
Conclusion
The available preclinical data for this compound, primarily from its developer, suggests a promising synergistic effect with checkpoint blockade, driven by the modulation of the tumor microenvironment. This is consistent with findings for other selective PI3Kγ inhibitors like IPI-549, which have been studied by a wider range of research groups. The convergence of evidence for this class of drugs supports the therapeutic hypothesis that targeting PI3Kγ in myeloid cells can overcome resistance to immune checkpoint inhibitors. However, for a definitive and independent validation of this compound's specific profile and efficacy, further studies by independent research institutions are warranted. The data and protocols presented in this guide are intended to provide a valuable comparative resource for researchers in the field of immuno-oncology and drug development.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling AZD3458
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling of AZD3458, a potent and selective PI3Kγ inhibitor. The information herein is intended to supplement, not replace, the official Safety Data Sheet (SDS) provided by the manufacturer, which should always be consulted for definitive safety protocols.
Personal Protective Equipment (PPE)
The handling of potent compounds like this compound necessitates stringent adherence to personal protective equipment protocols to minimize exposure risk. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Optional/Recommended PPE |
| Receiving and Unpacking | - Nitrile gloves (double-gloving recommended)- Lab coat- Safety glasses with side shields | - Face shield if there is a risk of splashing |
| Weighing and Aliquoting (Solid Form) | - Nitrile gloves (double-gloving)- Disposable gown- Safety glasses with side shields- N95 or higher respirator | - Powered Air-Purifying Respirator (PAPR) for highly sensitive individuals or large quantities- Anti-static weigh paper |
| Solution Preparation and Handling | - Nitrile gloves (double-gloving)- Lab coat or disposable gown- Chemical splash goggles | - Face shield- Work in a certified chemical fume hood |
| Cell Culture and In Vitro Assays | - Nitrile gloves- Lab coat- Safety glasses | - Biosafety cabinet (Class II) |
| Spill Cleanup | - Nitrile gloves (double-gloving)- Disposable gown- Chemical splash goggles- N95 or higher respirator | - Face shield- Chemical-resistant boot covers |
Operational Plan: Step-by-Step Guidance
A systematic approach to handling this compound is critical for maintaining a safe laboratory environment.
2.1. Receiving and Storage
-
Inspect Package: Upon receipt, visually inspect the outer packaging for any signs of damage or leakage.
-
Don PPE: Before opening, put on a lab coat, safety glasses, and nitrile gloves.
-
Verify Compound: Confirm that the received compound is this compound and that the container is intact.
-
Storage: Store the compound in a designated, well-ventilated, and secure location, away from incompatible materials. Follow the manufacturer's recommendations for storage temperature.
2.2. Handling and Preparation of Solutions
-
Controlled Environment: All handling of solid this compound should be performed in a certified chemical fume hood or a glove box to minimize inhalation exposure.
-
PPE: Wear appropriate PPE as outlined in the table above.
-
Weighing: Use a calibrated analytical balance with a draft shield. Use anti-static weigh paper to prevent dispersal of the powder.
-
Solubilization: Slowly add the solvent to the solid compound to avoid splashing. Refer to the manufacturer's data sheet for solubility information.
-
Labeling: Clearly label all solutions with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.
2.3. Experimental Use
-
Follow Protocols: Adhere strictly to established experimental protocols.
-
Avoid Contamination: Use sterile techniques when working with cell cultures.
-
Minimize Aerosols: Avoid procedures that may generate aerosols. If unavoidable, perform these tasks in a biosafety cabinet.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance. All disposal must adhere to federal, state, and local regulations[1].
| Waste Type | Disposal Procedure |
| Unused Solid this compound | - Treat as hazardous chemical waste.- Collect in a clearly labeled, sealed container.- Arrange for pickup by the institution's environmental health and safety (EHS) office for incineration. |
| Solutions of this compound | - Collect in a designated, sealed, and labeled hazardous waste container.- Do not dispose of down the drain.- Contact EHS for pickup and disposal. |
| Contaminated Labware (e.g., pipette tips, tubes) | - Collect in a designated hazardous waste container lined with a plastic bag.- Seal the bag and container before disposal through EHS. |
| Contaminated PPE (gloves, gowns) | - Remove carefully to avoid skin contact.- Place in a designated hazardous waste container for incineration. |
| Empty Stock Vials | - Triple rinse with a suitable solvent.- Collect the rinsate as hazardous waste.- Deface the label and dispose of the vial in accordance with institutional guidelines for empty chemical containers. |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the PI3K/Akt signaling pathway, which is inhibited by this compound, and a general experimental workflow for handling this compound.
Caption: PI3K/Akt Signaling Pathway Inhibition by this compound.
Caption: General Laboratory Workflow for Handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
